5-Iodobenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZKYSZPVHLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597315 | |
| Record name | 5-Iodo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-05-4 | |
| Record name | 5-Iodobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89641-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodobenzo[d]thiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Iodobenzo[d]thiazole. Due to the limited availability of published experimental data for this specific compound, this guide primarily relies on computed properties and information available for structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identifiers
This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with an iodine atom substituted at the 5-position.[1][2] This structure imparts unique electronic properties and reactivity, making it a potentially valuable intermediate in organic synthesis.
Table 1: Chemical Structure and Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 5-iodo-1,3-benzothiazole | [1] |
| Molecular Formula | C₇H₄INS | [1] |
| SMILES | C1=CC2=C(C=C1I)N=CS2 | [1] |
| InChI Key | GLKZKYSZPVHLDK-UHFFFAOYSA-N | [1] |
| CAS Number | 89641-05-4 | [1] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Weight | 261.08 | g/mol | [1] |
| XLogP3 | 2.7 | [1] | |
| Topological Polar Surface Area | 41.1 | Ų | [1] |
| Heavy Atom Count | 10 | [1] | |
| Formal Charge | 0 | [1] | |
| Complexity | 131 | [1] |
Synthesis and Reactivity
Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic routes for benzothiazole derivatives can be adapted. One common method involves the reaction of a correspondingly substituted 2-aminothiophenol with a suitable cyclizing agent. For this compound, this would likely involve the cyclization of 2-amino-4-iodothiophenol.
The reactivity of this compound is dictated by the benzothiazole core and the presence of the iodine substituent. The benzothiazole ring system is generally stable, but the carbon-iodine bond is susceptible to various chemical transformations, making it a useful handle for further functionalization.
Key potential reactions include:
-
Cross-Coupling Reactions: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of various aryl, vinyl, or alkynyl groups at the 5-position, enabling the synthesis of a diverse library of derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than positions on the thiazole ring itself, the benzene ring can undergo nucleophilic aromatic substitution under certain conditions, although this is generally less facile than on electron-deficient aromatic systems.
Potential Applications and Biological Activity
While no specific biological activities have been reported for this compound itself, the benzothiazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. Derivatives of benzothiazole have been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The presence of the iodine atom offers a site for further chemical modification, making this compound a potentially valuable starting material for the synthesis of novel drug candidates.
Experimental Workflows and Signaling Pathways
There is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or established experimental workflows. The diagrams below represent a hypothetical experimental workflow for the synthesis and subsequent biological evaluation of a novel derivative of this compound.
Caption: Hypothetical workflow for the synthesis and biological evaluation of a novel derivative.
Conclusion
This compound is a chemical compound with a well-defined structure and a range of computed physicochemical properties. While extensive experimental data is currently lacking in the public domain, its structural features, particularly the presence of a reactive iodine atom on the benzothiazole scaffold, suggest its potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. Further experimental investigation into its physical properties, reactivity, and biological activity is warranted to fully elucidate its potential.
References
Spectroscopic Data of 5-Iodobenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Iodobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of closely related benzothiazole derivatives, alongside detailed experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: 5-iodo-1,3-benzothiazole
-
Exact Mass: 260.91092 Da[1]
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data reported for analogous benzothiazole structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~9.1 - 9.3 | s | H-2 |
| ~8.3 - 8.5 | d | H-4 |
| ~7.8 - 8.0 | dd | H-6 |
| ~7.3 - 7.5 | d | H-7 |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 - 158 | C-2 |
| ~153 - 155 | C-3a |
| ~138 - 140 | C-7a |
| ~130 - 132 | C-6 |
| ~128 - 130 | C-4 |
| ~122 - 124 | C-7 |
| ~95 - 98 | C-5 |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to the solvent signal.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak | Aromatic C-H stretch |
| ~1600 - 1585 | Medium | C=C aromatic ring stretching |
| ~1500 - 1400 | Medium | C=C aromatic ring stretching |
| ~1475 - 1425 | Medium | C=N stretching |
| ~850 - 800 | Strong | C-H out-of-plane bending (aromatic) |
| ~700 - 600 | Medium | C-S stretching |
| ~550 - 500 | Medium | C-I stretching |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 261 | High | [M]⁺ (Molecular Ion) |
| 134 | Moderate | [M - I]⁺ |
| 107 | Moderate | [C₇H₄S]⁺ |
| 82 | Moderate | [C₅H₂S]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds). A greater number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS or residual solvent signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer, typically with an Electron Ionization (EI) source for this type of molecule. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.
-
Data Acquisition: Introduce the sample into the ion source where it is vaporized and bombarded with a beam of electrons to generate ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS) data, the exact mass can be used to confirm the elemental formula.
Visualization of Spectroscopic Workflow
The logical workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Derivatives of 5-Iodobenzo[d]thiazole: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of 5-Iodobenzo[d]thiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly in the realm of oncology. This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area.
Core Concepts and Synthesis Strategies
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The iodine atom at the 5-position offers a unique handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of these derivatives often involves the cyclization of a substituted aniline with a thiocyanate source or the direct functionalization of a pre-formed benzothiazole ring.
A common synthetic approach to 2-aminobenzothiazole derivatives involves the reaction of a corresponding aniline with potassium thiocyanate in the presence of bromine. While specific protocols for 5-iodoanilines are not abundantly available in the literature, a representative procedure for a halogenated analogue, 2-amino-5-chlorobenzothiazole, can be adapted.
Experimental Protocols
Representative Synthesis of 2-Amino-5-halobenzo[d]thiazole Derivatives:
This protocol is adapted from the synthesis of 2-amino-5-chlorobenzothiazole and can serve as a starting point for the synthesis of 5-iodo analogues.
Materials:
-
4-Iodoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
A solution of 4-iodoaniline (1 equivalent) in glacial acetic acid is prepared in a reaction vessel.
-
Potassium thiocyanate (2 equivalents) is added to the solution and the mixture is cooled in an ice bath.
-
A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the cooled mixture with constant stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-amino-5-iodobenzo[d]thiazole.
Note: This is a generalized procedure and optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary for the specific synthesis of this compound derivatives.
Biological Activity and Quantitative Data
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following tables summarize the reported in vitro cytotoxic activities of various benzothiazole derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| B19 | MDA-MB-468 (Breast) | Not specified | [1] |
| HEL (Erythroleukemia) | Not specified | [1] | |
| PB11 | U87 (Glioblastoma) | < 0.05 | [2][3] |
| HeLa (Cervical) | < 0.05 | [2][3] | |
| Generic Benzothiazole 1 | AsPC-1 (Pancreatic) | 12.44 | [4] |
| BxPC-3 (Pancreatic) | 14.99 | [4] | |
| Capan-2 (Pancreatic) | 19.65 | [4] | |
| Generic Benzothiazole 2 | PTJ64i (Paraganglioma) | 8.49 | [4] |
| PTJ86i (Paraganglioma) | 16.70 | [4] | |
| Generic Benzothiazole 3 | HFF-1 (Normal Fibroblast) | 21.37 | [4] |
| Generic Benzothiazole 4d | AsPC-1 (Pancreatic) | 7.66 | [4] |
| BxPC-3 (Pancreatic) | 3.99 | [4] | |
| Capan-2 (Pancreatic) | 8.97 | [4] | |
| PTJ64i (Paraganglioma) | 6.79 | [4] | |
| PTJ86i (Paraganglioma) | 12.39 | [4] | |
| HFF-1 (Normal Fibroblast) | 9.23 | [4] | |
| Generic Benzothiazole 4e | AsPC-1 (Pancreatic) | 12.77 | [4] |
| BxPC-3 (Pancreatic) | 10.69 | [4] | |
| Capan-2 (Pancreatic) | 14.11 | [4] | |
| PTJ64i (Paraganglioma) | 9.81 | [4] | |
| PTJ86i (Paraganglioma) | 18.87 | [4] | |
| HFF-1 (Normal Fibroblast) | 16.69 | [4] |
| Compound ID | IL-6/STAT3 Signaling Pathway Inhibition | Reference |
| B19 | IC₅₀ = 0.067 µM | [1][5] |
Signaling Pathways and Mechanisms of Action
Several studies have indicated that the anticancer effects of benzothiazole derivatives are mediated through the modulation of critical intracellular signaling pathways, including the STAT3 and PI3K/AKT pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression.[6] Its aberrant activation is a hallmark of many cancers.[6] Benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway. For instance, the benzothiazole derivative B19 has been identified as a potent inhibitor of the IL-6/STAT3 signaling pathway, with an IC₅₀ value of 0.067 μM.[1][5] Inhibition of this pathway can lead to the suppression of cancer cell proliferation and induction of apoptosis.
References
- 1. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. researchgate.net [researchgate.net]
- 6. Sensitivity to PI3K and AKT inhibitors is mediated by divergent molecular mechanisms in subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 5-Iodobenzothiazole (CAS Number: 89641-05-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodobenzothiazole, identified by the CAS number 89641-05-4, is a halogenated heterocyclic organic compound. It belongs to the benzothiazole class of molecules, which are recognized for their diverse biological activities and are a subject of interest in medicinal chemistry and drug development. The incorporation of an iodine atom at the 5-position of the benzothiazole ring system imparts unique physicochemical properties that can influence its reactivity and biological interactions. This technical guide provides a comprehensive overview of the available experimental data on 5-Iodobenzothiazole, including its synthesis, spectroscopic characterization, and potential biological activities.
Physicochemical Properties
Based on available data, the fundamental physicochemical properties of 5-Iodobenzothiazole are summarized below. These values are primarily computed estimates from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₇H₄INS | PubChem |
| Molecular Weight | 261.08 g/mol | PubChem |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 260.91092 g/mol | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
Synthesis
A potential synthetic approach for 5-Iodobenzothiazole is the reaction of 2-amino-4-iodothiophenol with formic acid or a derivative, followed by oxidative cyclization.
Caption: General Synthetic Pathway for 5-Iodobenzothiazole
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-iodothiophenol (1 equivalent) with an excess of formic acid (used as both reactant and solvent).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Iodobenzothiazole.
Spectroscopic Data
Detailed experimental spectra for 5-Iodobenzothiazole are not widely published. However, based on the known spectra of related benzothiazole derivatives, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm). The protons on the benzothiazole ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The proton at position 2 of the thiazole ring typically appears as a singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the benzothiazole ring. The carbon atom bonded to iodine will be influenced by the heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Iodobenzothiazole is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the heterocyclic ring (in the 1400-1600 cm⁻¹ region), and C-S stretching vibrations. The C-I stretching vibration will appear at a lower frequency, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 5-Iodobenzothiazole will show a molecular ion peak (M⁺) corresponding to its molecular weight (261.08 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom and one sulfur atom. Fragmentation of the molecular ion is expected to involve the loss of iodine and cleavage of the thiazole ring.
Biological Activity
While there is a substantial body of research on the biological activities of benzothiazole derivatives, specific experimental data for 5-Iodobenzothiazole is limited in publicly accessible literature. Benzothiazoles are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence and position of substituents on the benzothiazole ring are crucial for their biological activity.
Anticancer Activity
Many benzothiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest. While no specific anticancer data for 5-Iodobenzothiazole has been found, it could be a subject of future investigations in this area.
Experimental Protocol for In Vitro Cytotoxicity Assay (General):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., 5-Iodobenzothiazole) for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Caption: General Workflow for In Vitro Cytotoxicity Assay
Anti-inflammatory Activity
Benzothiazole derivatives have also been explored for their anti-inflammatory properties. Their mechanism of action can involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways.
Antimicrobial Activity
The antimicrobial potential of benzothiazole compounds against a range of bacteria and fungi has been documented. The mode of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay (General):
-
Microorganism Culture: Bacterial or fungal strains are grown in a suitable broth medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
5-Iodobenzothiazole (CAS 89641-05-4) is a halogenated benzothiazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse in the public domain, this guide provides a foundational understanding based on the known chemistry and biology of the benzothiazole scaffold. Further research is warranted to elucidate the precise synthetic methodologies, comprehensive spectroscopic characterization, and the full spectrum of biological activities of 5-Iodobenzothiazole. Such studies would be invaluable for assessing its potential as a lead compound in the development of new therapeutic agents.
The Biological Versatility of Iodinated Benzothiazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. The introduction of iodine into the benzothiazole core can significantly modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the biological activities of iodinated benzothiazoles, with a focus on their anticancer, antimicrobial, and neuroprotective effects. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.
Anticancer Activity of Iodinated Benzothiazoles
Iodinated benzothiazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. The position of the iodine atom on the benzothiazole ring system has been shown to be a critical determinant of their anticancer efficacy.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative iodinated benzothiazole derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)-3'-iodobenzothiazole | MCF-7 (Breast) | Data not specified, but potent | [1] |
| 2-(4-Aminophenyl)-3'-iodobenzothiazole | Ovarian Cancer Cell Line | Data not specified, but potent | [1] |
| 2-(4-Aminophenyl)-3'-iodobenzothiazole | Lung Cancer Cell Line | Data not specified, but potent | [1] |
| 2-(4-Aminophenyl)-3'-iodobenzothiazole | Renal Cancer Cell Line | Data not specified, but potent | [1] |
| 5-Iodo-2-(4-aminophenyl)benzothiazole | Not Specified | Not Specified | |
| 6-Iodo-2-(4-aminophenyl)benzothiazole | Not Specified | Not Specified | |
| 7-Iodo-2-(4-aminophenyl)benzothiazole | Not Specified | Not Specified |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the anticancer activity of iodinated benzothiazoles is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of an iodinated benzothiazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Iodinated benzothiazole compound, dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iodinated benzothiazole compound in the complete cell culture medium. Add the diluted compounds to the respective wells, including a vehicle control (medium with the solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Mechanism of Action and Signaling Pathways
The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.[2] While the specific mechanisms for many iodinated derivatives are still under investigation, the introduction of iodine can enhance their interaction with biological targets. One of the key mechanisms of action for some anticancer benzothiazoles is the induction of cytochrome P450 enzymes, particularly CYP1A1, which metabolically activates the compounds to generate reactive species that can lead to DNA damage and cell death.[3]
Caption: Proposed anticancer mechanism of action for some benzothiazoles.
Antimicrobial Activity of Iodinated Benzothiazoles
Iodinated benzothiazoles have demonstrated significant activity against a range of bacterial and fungal pathogens. The lipophilic nature of iodine can enhance the ability of these compounds to penetrate microbial cell membranes.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for some iodinated benzothiazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazole with iodine at 3rd position of benzylidene | Bacterial strains | Improved activity | [4] |
| Thiazolidinone derivatives of benzothiazole | S. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium | 0.10–0.75 (mg/mL) | [5] |
| Benzothiazole-acetamide derivative (A07) | S. aureus | 15.6 | [6] |
| Benzothiazole-acetamide derivative (A07) | E. coli | 7.81 | [6] |
| Benzothiazole-acetamide derivative (A07) | S. typhi | 15.6 | [6] |
| Benzothiazole-acetamide derivative (A07) | K. pneumoniae | 3.91 | [6] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method.
Objective: To determine the lowest concentration of an iodinated benzothiazole derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
Microbial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Iodinated benzothiazole compound, dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the iodinated benzothiazole compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial strain to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antimicrobial Mechanism of Action and Signaling Pathways
The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes.[7] For instance, some benzothiazoles have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[8] The iodine substituent can enhance the binding affinity of the benzothiazole derivative to the active site of such enzymes.
Caption: Experimental workflow for MIC determination.
Neuroprotective Activity of Iodinated Benzothiazoles
Iodinated benzothiazoles have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). Their ability to cross the blood-brain barrier and bind to amyloid-beta (Aβ) plaques makes them valuable as both diagnostic imaging agents and potential therapeutic agents.[9][10]
Quantitative Neuroprotective Activity Data
The binding affinity of iodinated benzothiazoles to Aβ fibrils is a key indicator of their potential for AD imaging and therapy.
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| [125I]IMPY | Aβ plaques | 4.38 - 514.65 | [11] |
| 99mTc-1 | Amyloid fibrils | 13.6 | [12] |
Note: The binding affinity can vary significantly depending on the specific structure of the iodinated benzothiazole derivative.
Experimental Protocol: In Vitro Amyloid-Beta Binding Assay
This protocol describes a competitive binding assay to determine the affinity of iodinated benzothiazoles for Aβ aggregates.
Objective: To determine the inhibitory constant (Ki) of an iodinated benzothiazole for binding to Aβ fibrils.
Materials:
-
Synthetic Aβ(1-40) or Aβ(1-42) peptide
-
A radiolabeled ligand with known high affinity for Aβ fibrils (e.g., [3H]PIB)
-
Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)
-
Iodinated benzothiazole compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Aβ Fibril Preparation: Incubate the Aβ peptide solution at 37°C for 2-3 days to allow for fibril formation.
-
Binding Assay: In a reaction tube, combine the pre-formed Aβ fibrils, the radiolabeled ligand, and varying concentrations of the iodinated benzothiazole compound.
-
Incubation: Incubate the mixture at room temperature for 2-3 hours.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold PBS to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Neuroprotective Mechanism of Action and Signaling Pathways
The neuroprotective effects of some benzothiazole derivatives are linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[13] In the context of Alzheimer's disease, iodinated benzothiazoles can bind to Aβ plaques, potentially interfering with their aggregation and neurotoxicity.[9] Furthermore, some benzothiazole derivatives may exert their neuroprotective effects by modulating pathways such as the Akt/GSK-3β and NF-κB signaling cascades, which are implicated in neuronal apoptosis and inflammation.[14]
Caption: Potential neuroprotective signaling pathways of iodinated benzothiazoles.
Conclusion
Iodinated benzothiazoles represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with the tunability of their properties through iodine substitution, make them attractive scaffolds for the development of novel therapeutics. Further research is warranted to fully elucidate their mechanisms of action and to optimize their efficacy and safety profiles for clinical applications. This guide provides a foundational understanding of the biological activities of iodinated benzothiazoles and serves as a valuable resource for scientists and researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 12. 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
5-Iodobenzo[d]thiazole: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics, specifically solubility and stability, of 5-Iodobenzo[d]thiazole. Due to the limited availability of direct experimental data for this specific compound in public literature, this document combines computational predictions and reported data for structurally related analogues, such as the parent compound benzothiazole, to offer a robust profile. Detailed, generalized experimental protocols are provided to enable researchers to determine these critical parameters.
Core Physicochemical Properties
This compound belongs to the benzothiazole class of heterocyclic compounds. The benzothiazole ring system is a prevalent scaffold in medicinal chemistry, recognized for its relative stability.[1] The physicochemical properties of any specific derivative are significantly influenced by its substituents. In this case, the iodine atom at the 5-position is expected to decrease aqueous solubility and potentially influence the compound's stability and biological interactions.
Table 1: Physicochemical Properties of this compound and the Parent Compound Benzothiazole
| Property | This compound (Predicted/Computed) | Benzothiazole (Experimental) | Data Source |
| Molecular Formula | C₇H₄INS | C₇H₅NS | - |
| Molecular Weight | 261.08 g/mol | 135.19 g/mol | - |
| logP (Octanol/Water) | 2.7 | 2.01 | [2] |
| Water Solubility | Predicted to be low | 4.30 x 10³ mg/L (4.3 mg/mL) at 25°C | [2] |
| Appearance | Not specified | Pale yellow liquid or colorless crystals | [3] |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in drug development, affecting formulation, bioavailability, and efficacy. Based on the principle of "like dissolves like," the largely non-polar, aromatic structure of this compound suggests it will exhibit good solubility in common organic solvents and limited solubility in aqueous media. The parent compound, benzothiazole, is known to be soluble in organic solvents like ethanol, methanol, acetone, and ether.[3][4]
Quantitative Solubility Data (Based on Analogous Compounds)
The following table summarizes the expected solubility of this compound based on qualitative and quantitative data available for the parent compound, benzothiazole. These values should serve as a guide for solvent selection, and precise measurements are highly recommended.
Table 2: Predicted Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale / Analog Data |
| Water | Polar Protic | Low | Benzothiazole is slightly soluble in water (4.3 mg/mL). The iodine substituent is expected to decrease aqueous solubility further.[2][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Benzothiazole is soluble in DMSO.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Expected to be a good solvent due to its polarity and ability to solvate aromatic compounds. |
| Ethanol | Polar Protic | Soluble | Benzothiazole is miscible with ethanol.[5] |
| Methanol | Polar Protic | Soluble | Benzothiazole is soluble in methanol.[3] |
| Acetone | Polar Aprotic | Soluble | Benzothiazole is soluble in acetone.[4] |
| Dichloromethane (DCM) | Halogenated | High | Good solvent for largely non-polar, aromatic molecules.[1] |
| Toluene | Non-polar | High | Favorable π-π stacking interactions are expected between toluene and the benzothiazole ring system.[1] |
| Diethyl Ether | Non-polar | Very Soluble | Benzothiazole is very soluble in ether.[4] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand. The excess solid can be separated from the saturated solution by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).
-
Quantification: Accurately dilute an aliquot of the clear supernatant to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Determine the solubility in units such as mg/mL or mol/L, accounting for any dilution factors.
Caption: General workflow for the shake-flask solubility method.
Stability Profile
The benzothiazole moiety is a generally stable aromatic system.[1] However, stability can be influenced by storage conditions, and potential degradation pathways for halogenated derivatives may include photodegradation (exposure to UV or visible light) and oxidation. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.
Stability Data Summary
The following table outlines the expected stability of this compound under various stress conditions. This data is predictive and should be confirmed experimentally.
Table 3: Predicted Stability of this compound under Stress Conditions
| Condition | Stressor | Predicted Stability / Potential Degradants |
| Hydrolytic | Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Neutral (Water) | Expected to be stable. The benzothiazole ring is generally resistant to hydrolysis. |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Potential for oxidation, possibly at the sulfur atom to form sulfoxides or sulfones. |
| Photolytic | Exposure to UV light (e.g., 254 nm) or sunlight | Susceptible to photodegradation. The Carbon-Iodine bond can be labile under UV irradiation, potentially leading to de-iodination or other radical-mediated reactions. |
| Thermal | Elevated temperature (e.g., 60-80°C) in solid state and in solution | Expected to be thermally stable within a reasonable temperature range. |
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are performed to understand the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl, 0.1 M NaOH, water, and an organic solvent for photolytic/thermal studies).
-
Stress Application:
-
Hydrolytic: Store solutions at an elevated temperature (e.g., 60°C).
-
Oxidative: Add H₂O₂ to the solution and store at room temperature.
-
Photolytic: Expose the solution to a controlled light source (ICH Q1B guidelines). A control sample should be wrapped in foil to protect it from light.
-
Thermal: Store both solid compound and a solution at elevated temperatures in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize acidic or basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
Characterization: If significant degradation occurs, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the degradation products, aiding in structural elucidation.
Caption: General workflow for a forced degradation stability study.
Role in Drug Discovery
The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry.[6][7][8][9][10] This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of novel therapeutic agents. Benzothiazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[8][9] The development of a specific derivative like this compound often follows a logical progression from scaffold identification to lead optimization.
Caption: Logical flow from a privileged scaffold to a drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. env.go.jp [env.go.jp]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]
- 7. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint for 5-Iodobenzo[d]thiazole: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 5-Iodobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, computational chemists, and drug development professionals, offering a roadmap for in-silico investigation of its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and other computational methods, this document outlines the necessary protocols to elucidate the molecule's characteristics, paving the way for its potential applications.
Molecular and Electronic Structure
Quantum chemical calculations are pivotal in understanding the fundamental properties of this compound. The optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) are critical descriptors for predicting its reactivity and intermolecular interactions.
Optimized Geometrical Parameters
The initial step involves the geometry optimization of the this compound structure. This is typically achieved using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and reliable choice for such systems.[1][2] The resulting bond lengths and angles provide a precise three-dimensional representation of the molecule in its ground state.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C1-S1 | 1.75 Å |
| S1-C2 | 1.73 Å | |
| C2-N1 | 1.32 Å | |
| N1-C7 | 1.40 Å | |
| C7-C6 | 1.39 Å | |
| C6-C5 | 1.40 Å | |
| C5-C4 | 1.38 Å | |
| C4-C3 | 1.39 Å | |
| C3-C7 | 1.41 Å | |
| C2-H1 | 1.08 Å | |
| C5-I1 | 2.10 Å | |
| Bond Angle | C1-S1-C2 | 90.5° |
| S1-C2-N1 | 115.2° | |
| C2-N1-C7 | 110.8° | |
| N1-C7-C6 | 128.5° | |
| C6-C5-I1 | 119.5° |
Note: These are representative values based on typical calculations for similar benzothiazole derivatives and should be recalculated for specific research purposes.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical reactivity and kinetic stability.[1]
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap (Egap) | 4.7 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.8 eV |
Note: These values are illustrative and depend on the computational method and basis set employed.
Spectroscopic Analysis: A Bridge Between Theory and Experiment
Computational spectroscopy plays a vital role in interpreting and predicting experimental spectra. Theoretical calculations of vibrational and electronic spectra can aid in the structural confirmation of synthesized this compound.
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical vibrational frequencies can be calculated using DFT. The results are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra.
Table 3: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity | Raman Activity | Assignment |
| ν(C-H) aromatic | 3080 | High | Medium | C-H stretching |
| ν(C=N) thiazole | 1610 | Medium | High | C=N stretching |
| ν(C=C) aromatic | 1580 | High | High | C=C stretching |
| δ(C-H) in-plane | 1150 | Medium | Low | C-H in-plane bending |
| ν(C-S) | 750 | Low | Medium | C-S stretching |
| ν(C-I) | 530 | Medium | High | C-I stretching |
Note: Frequencies are unscaled and represent a selection of characteristic modes.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra.[3] This allows for the prediction of the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which can be compared with experimental UV-Vis spectra to understand the electronic transitions.
Table 4: Calculated Electronic Transitions for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.25 | HOMO → LUMO |
| S0 → S2 | 285 | 0.18 | HOMO-1 → LUMO |
| S0 → S3 | 260 | 0.35 | HOMO → LUMO+1 |
Note: These values are representative and can be influenced by solvent effects.
Experimental Protocols
To validate the theoretical findings, experimental synthesis and characterization are essential. The following section outlines the general procedures.
Synthesis of this compound
A common route for the synthesis of benzothiazole derivatives involves the reaction of a corresponding aminothiophenol with a suitable reagent. For this compound, a potential synthetic pathway starts from 2-amino-4-iodothiophenol.
Generalized Synthesis Protocol:
-
Starting Material: 2-Amino-4-iodobenzenethiol.
-
Reaction: Condensation with formic acid or a related one-carbon synthon.
-
Conditions: Refluxing in an appropriate solvent.
-
Workup: Neutralization, extraction, and purification by column chromatography or recrystallization.[4]
A generalized workflow for the synthesis and purification is depicted below.
Spectroscopic Characterization
The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To determine the number and chemical environment of protons.
-
13C NMR: To identify the different carbon atoms in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).[5]
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using ESI or EI ionization.[5]
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present.
-
Technique: FTIR spectroscopy, typically in the range of 4000-400 cm-1, using a KBr pellet or ATR.[5]
The following diagram illustrates the workflow for spectroscopic analysis.
Potential Biological Significance and Drug Development Implications
Thiazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7][8][9][10] The presence of an iodine atom in the 5-position of the benzothiazole ring can significantly influence its pharmacokinetic and pharmacodynamic properties. Iodine can act as a halogen bond donor, potentially enhancing binding affinity to biological targets.
Quantum chemical calculations can aid in drug design by:
-
Molecular Docking Studies: The optimized geometry of this compound can be used for docking simulations to predict its binding mode and affinity to specific protein targets.
-
QSAR (Quantitative Structure-Activity Relationship) Studies: Calculated quantum chemical descriptors can be used to build QSAR models to correlate the molecular structure with biological activity.
The logical relationship for a computational drug discovery approach is outlined below.
Conclusion
This technical guide provides a comprehensive overview of the theoretical and experimental approaches for the study of this compound. The integration of quantum chemical calculations with experimental validation is crucial for a thorough understanding of its properties. The outlined methodologies and workflows serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery, facilitating further exploration of this promising molecule and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijrpr.com [ijrpr.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Iodobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthetic routes for 5-Iodobenzo[d]thiazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the primary synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. They are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a halogen atom, such as iodine, onto the benzothiazole core at the 5-position can significantly modulate its physicochemical and biological properties, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide will focus on the most reliable and commonly employed methods for its synthesis.
Primary Synthetic Strategies
The synthesis of this compound can be approached through two main strategies:
-
Direct Iodination of Benzothiazole: This method involves the direct electrophilic substitution of a hydrogen atom on the benzothiazole ring with an iodine atom. However, controlling the regioselectivity of this reaction to favor the 5-position can be challenging, often leading to a mixture of iodinated products.[1][2]
-
Sandmeyer Reaction of 5-Aminobenzothiazole: This is a more reliable and regioselective method that involves the diazotization of a 5-amino group on the benzothiazole ring, followed by its displacement with an iodide ion.[2][3][4] This multi-step approach, starting from a readily available precursor, is generally the preferred route for obtaining pure this compound.
This guide will primarily focus on the Sandmeyer reaction pathway, as it offers superior control over the final product's structure.
Synthetic Pathway via Sandmeyer Reaction
The most dependable route to this compound begins with the synthesis of 5-aminobenzothiazole, which is then converted to the target molecule. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each step.
Figure 1: Overall synthetic pathway for this compound via the Sandmeyer reaction.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
This step involves the reaction of 2,4-dinitrochlorobenzene with thiourea in pyridine.[5]
Reaction:
Figure 2: Synthesis of 2-Amino-5-nitrobenzothiazole.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene (10.13 g, 0.05 mol) and thiourea (15.2 g, 0.2 mol) in pyridine (50 mL).
-
Heat the reaction mixture to reflux with stirring for 3 hours.
-
After cooling to room temperature, pour the mixture into 500 mL of water with vigorous stirring.
-
Collect the resulting solid precipitate by suction filtration.
-
Wash the solid with water and dry to afford crude 2-amino-5-nitrobenzothiazole.
Quantitative Data:
| Starting Material | Reagents | Solvent | Time | Temperature | Yield | Reference |
| 2,4-Dinitrochlorobenzene | Thiourea | Pyridine | 3 h | Reflux | 78.5% | [5] |
This step involves the removal of the amino group from the 2-position of 2-amino-5-nitrobenzothiazole.
Reaction:
Figure 3: Deamination of 2-Amino-5-nitrobenzothiazole.
Procedure:
-
Suspend 2-amino-5-nitrobenzothiazole (1.95 g, 10 mmol) in a mixture of 50% hypophosphorous acid (20 mL) and water (20 mL) in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (0.76 g, 11 mmol) in a minimum amount of water dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 5-nitrobenzothiazole.
Quantitative Data:
| Starting Material | Reagents | Solvent | Time | Temperature | Yield |
| 2-Amino-5-nitrobenzothiazole | H₃PO₂, NaNO₂ | Water | 3 h | 0-5°C to RT | ~70-80% (estimated) |
The nitro group at the 5-position is reduced to an amino group, providing the key precursor for the Sandmeyer reaction.
Reaction:
Figure 4: Reduction of 5-Nitrobenzothiazole.
Procedure:
-
To a solution of 5-nitrobenzothiazole (1.80 g, 10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-aminobenzothiazole.
Quantitative Data:
| Starting Material | Reagents | Solvent | Time | Temperature | Yield |
| 5-Nitrobenzothiazole | SnCl₂·2H₂O | Ethanol | 4 h | Reflux | ~85-95% (estimated) |
This final step introduces the iodine atom at the 5-position via a diazonium salt intermediate.[6]
Reaction:
Figure 5: Sandmeyer Iodination of 5-Aminobenzothiazole.
Procedure:
-
Dissolve 5-aminobenzothiazole (1.50 g, 10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL) in a beaker, cooling to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
In a separate beaker, dissolve potassium iodide (3.32 g, 20 mmol) in water (20 mL).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to obtain pure this compound.
Quantitative Data:
| Starting Material | Reagents | Solvents | Time | Temperature | Yield | Reference |
| 5-Aminobenzothiazole | NaNO₂, H₂SO₄, KI | Water | 2-3 h | 0-5°C to RT | 75% | [7] |
Alternative Strategy: Direct Iodination
While the Sandmeyer reaction is the more controlled method, direct iodination of the benzothiazole ring is also a potential, albeit less selective, route.
Figure 6: Direct Iodination of Benzothiazole.
Direct iodination of benzothiazoles, particularly electron-deficient ones, under strongly oxidative and acidic conditions has been reported to yield a mixture of iodinated products.[1][2] The reaction often produces di-iodinated species, such as 4,7-diiodobenzothiazole, as major products, making the isolation of the desired 5-iodo isomer challenging.[1] Achieving regioselective iodination at the 5-position would require careful optimization of the iodinating agent, solvent, and reaction temperature, and is not as well-established as the Sandmeyer approach.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 2,4-dinitrochlorobenzene. This pathway, culminating in a Sandmeyer reaction of 5-aminobenzothiazole, offers excellent regioselectivity and good overall yields. The detailed experimental protocols provided in this guide are intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this valuable chemical intermediate. While direct iodination presents a more concise route, the challenges in controlling regioselectivity make it a less favorable option for obtaining the pure 5-iodo isomer.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
A Technical Guide to the Commercial Availability and Purity of 5-Iodobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodobenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry and materials science. The document details its commercial availability, typical purity specifications, and potential impurities. Furthermore, it offers detailed experimental protocols for synthesis, purification, and analytical characterization, tailored for research and development applications.
Compound Identification and Properties
This compound is a halogenated aromatic compound featuring a benzene ring fused to a thiazole ring, with an iodine atom substituted at the 5-position. This structure serves as a versatile scaffold for developing novel compounds, particularly in drug discovery, due to the reactivity of the carbon-iodine bond in cross-coupling reactions.
| Property | Value | Source |
| IUPAC Name | 5-iodo-1,3-benzothiazole | [1] |
| CAS Number | 89641-05-4 | [1][2] |
| Alternate CAS | 139036-99-0 | [3] |
| Molecular Formula | C₇H₄INS | [1][2] |
| Molecular Weight | 261.08 g/mol | [1][2] |
| Physical Form | Solid, powder, or crystal | [4] |
Commercial Availability
This compound is available from several chemical suppliers, typically on an R&D or pilot scale. Purity levels are generally high, suitable for most synthetic applications.
| Supplier | CAS Number | Purity | Notes |
| Parchem | 139036-99-0 | Not specified | Specialty chemical supplier.[3] |
| CHEMLYTE SOLUTIONS | 89641-05-4 | Industrial Grade | China-based manufactory.[2] |
| CP Lab Safety | Not specified | 98% | Available in small quantities (e.g., 1 gram).[5] |
| Sigma-Aldrich (Ambeed) | 654070-00-5 | 97% | Note: This is for the 6-iodo isomer, indicating general availability of iodo-benzothiazoles. |
It is common for related isomers to be available from major suppliers, highlighting the accessibility of this class of compounds.
Purity, Impurity Profiling, and Quality Control
Ensuring the purity of this compound is critical for the reproducibility of subsequent synthetic steps and for biological assays. Commercially available batches typically have a purity of ≥97%.
Common Analytical Techniques
The primary methods for assessing the purity of halogenated benzothiazoles are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can help identify impurities if they are present in sufficient quantities.[6]
Potential Impurities
Impurities can originate from starting materials, side reactions during synthesis, or degradation. For iodo-containing heterocyclic compounds, potential impurities may include:
| Impurity Type | Potential Compound | Rationale |
| Unreacted Starting Material | 5-Aminobenzothiazole | Incomplete Sandmeyer reaction during synthesis. |
| Isomers / Regioisomers | Other iodo-benzothiazole isomers (e.g., 4-, 6-, 7-iodo) | Lack of complete regioselectivity during the iodination step. |
| Dehalogenated Species | Benzothiazole | Reductive de-iodination, which can occur during purification or storage. |
| Degradation Products | Oxidation or hydrolysis products | Iodo-containing compounds can be sensitive to light, air, and moisture over time.[6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis Protocol: A Plausible Route via Sandmeyer Reaction
This protocol describes a representative synthesis of this compound from 5-Aminobenzothiazole.
Materials:
-
5-Aminobenzothiazole
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Deionized water
-
Sodium thiosulfate
Procedure:
-
Diazotization:
-
Dissolve 5-Aminobenzothiazole (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes in the cold.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to stir and slowly warm to room temperature, then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.
-
-
Work-up:
-
Cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration.
-
Wash the crude product with cold water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine, and finally with water again.
-
The crude solid can then be dried and purified.
-
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying the crude product by removing soluble and insoluble impurities.[7][8]
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, or a mixture like ethanol/water) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, a small amount of activated charcoal can be added and the mixture simmered before hot filtration to remove colored impurities.[8]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[8]
Protocol 2: Flash Column Chromatography
If recrystallization fails to remove impurities with similar solubility, flash column chromatography is the recommended next step.[8]
-
Stationary Phase: Silica gel is typically used. For compounds sensitive to acid, the silica can be deactivated with a base like triethylamine (0.1-1% in the eluent).[8]
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities (target Rf ≈ 0.3).
-
Procedure:
-
Pack a column with a slurry of silica gel in the chosen eluent.[8]
-
Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.[8]
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]
-
Analytical Protocols for Purity Assessment
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol is adapted from a method for a similar halogenated benzothiazole and is suitable for quantitative purity analysis.[6]
-
Instrumentation: HPLC system with a UV detector.[6]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Gradient Program:
-
Start at 70% A / 30% B.
-
Linear gradient to 10% A / 90% B over 15 minutes.
-
Hold at 10% A / 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile. Filter through a 0.22 µm syringe filter before injection.[6]
Protocol 2: Purity and Impurity Identification by GC-MS
This method is suitable for volatile and thermally stable compounds and provides mass information for impurity identification.[6][9]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.[6]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Inlet: Splitless mode at 250 °C.[6]
-
Oven Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.[6]
-
-
MS Transfer Line: 280 °C.[6]
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 50 to 500.[6]
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.
Application in Drug Discovery: Targeting Signaling Pathways
The benzothiazole scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds investigated for anticancer activity.[10] Benzothiazole derivatives have been identified as potent inhibitors of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[5][11][12][13] This pathway is crucial for regulating cell growth, proliferation, and survival.[5] Inhibition of kinases like PI3K or mTOR can block downstream signaling, leading to apoptosis (programmed cell death) in cancer cells.[11] this compound serves as a valuable starting material for synthesizing libraries of such inhibitors via palladium-catalyzed cross-coupling reactions at the C5-position.
Mandatory Visualizations
Experimental and Logical Workflows
Biological Signaling Pathway
References
- 1. This compound | C7H4INS | CID 19006769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. parchem.com [parchem.com]
- 4. CAS 1123-99-5: Benzothiazole, 2-iodo- | CymitQuimica [cymitquimica.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Iodobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Iodobenzo[d]thiazole in Suzuki-Miyaura cross-coupling reactions. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, and its functionalization via robust methods like Suzuki coupling is pivotal for the synthesis of novel compound libraries for drug discovery and development.[1][2] this compound serves as a versatile building block, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester derivatives.[3][4] This reaction is widely favored in both academic and industrial settings due to its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acids.[1]
When employing this compound in Suzuki coupling, its reactivity is generally higher than the corresponding bromo or chloro derivatives, which can allow for milder reaction conditions and lower catalyst loadings. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 5-arylbenzo[d]thiazole products.
Key Considerations for Reaction Optimization:
-
Catalyst and Ligand: Palladium catalysts are standard for Suzuki couplings.[5] Commonly used pre-catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. The choice of phosphine ligands can significantly influence the reaction's efficiency. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands are often beneficial.
-
Base: An appropriate base is essential for the transmetalation step of the catalytic cycle.[4] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can affect the reaction rate and the prevalence of side reactions.[6]
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).[3] The aqueous phase is necessary to dissolve the inorganic base.
-
Boronic Acid/Ester: Both boronic acids and their corresponding esters (e.g., pinacol esters) can be used as coupling partners.[7][8] Boronic esters can offer enhanced stability and are sometimes preferred for specific applications.[9]
Experimental Protocols
The following are generalized protocols for the Suzuki cross-coupling of this compound with arylboronic acids. These should be considered as starting points, and optimization may be required for specific substrates.
Protocol 1: General Suzuki Coupling of this compound
This protocol is adapted from general procedures for the coupling of iodoarenes and heterocyclic halides.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylbenzo[d]thiazole.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₃PO₄) (2.5 equivalents)
-
Solvent (e.g., DMF or 1,4-dioxane/water mixture)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₃PO₄, 2.5 eq).
-
Add the solvent (e.g., DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.[10]
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 6 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 10 | 80-90 |
| 5 | N-Boc-pyrrole-2-boronic acid | PdCl₂(dppf) (4) | K₂CO₃ | DME | 80 | 2 | ~84[11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient Suzuki reaction with benzothiazole/Pd(II) catalyst in water. [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed cross-coupling of 5-iodobenzo[d]thiazole, a versatile building block in medicinal chemistry and materials science. The benzothiazole moiety is a privileged scaffold found in numerous biologically active compounds, and the ability to functionalize the 5-position through robust C-C and C-N bond-forming reactions is of significant interest for the development of novel therapeutics and functional materials.[1][2] This document outlines detailed methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, including data presentation in structured tables and visualizations of reaction pathways.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions with this compound necessitates a systematic approach, from reagent preparation to product purification. A generalized workflow is depicted below, emphasizing the requirement for an inert atmosphere to prevent catalyst deactivation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely utilized due to its mild conditions and tolerance of a broad range of functional groups.[3]
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | THF | 80 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 82-92 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.[4]
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 5-arylbenzo[d]thiazole.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.[5]
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 24 | 65-75 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 20 | 60-70 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | - | Ag₂CO₃ | Toluene | 100 | 18 | 55-65 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Argon or Nitrogen gas
-
Sealed reaction tube
Procedure:
-
In a sealed reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Purge the tube with argon or nitrogen.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the mixture to 100°C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-alkenylbenzo[d]thiazole.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 5-alkynylbenzo[d]thiazole derivatives. This reaction is typically co-catalyzed by palladium and copper salts.[6]
Data Presentation: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 88-98 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 12 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 10 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine | Acetonitrile | RT | 16 | 75-85 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[7]
-
Add anhydrous and degassed THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 5-alkynylbenzo[d]thiazole.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.[8]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | THF | 90 | 20 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS | Toluene | 100 | 22 | 65-75 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Toluene, anhydrous (5 mL)
-
Argon or Nitrogen gas
-
Schlenk tube
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add anhydrous toluene, this compound, and the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100°C for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-aminobenzo[d]thiazole derivative.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[2]
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
5-Iodobenzo[d]thiazole: A Versatile Scaffold for Medicinal Chemistry
Introduction
5-Iodobenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a fused thiazole and benzene ring system with a strategically placed iodine atom, allows for facile functionalization through various cross-coupling reactions. This attribute makes it an invaluable starting material for the development of novel therapeutics targeting a variety of diseases, including cancer and inflammatory disorders. The benzothiazole core itself is a privileged scaffold, present in numerous compounds with demonstrated pharmacological activities. The addition of an iodine atom at the 5-position provides a reactive handle for introducing molecular diversity and fine-tuning the physicochemical and pharmacological properties of the resulting molecules.
Therapeutic Applications
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as kinase inhibitors for the treatment of cancer.
Anticancer Activity
The benzothiazole scaffold is a core component of several anticancer agents. By functionalizing the 5-position of the benzothiazole ring system, medicinal chemists can explore new chemical space and develop potent and selective inhibitors of various protein kinases that are dysregulated in cancer.
Kinase Inhibition
Protein kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. The aberrant activity of specific kinases is a hallmark of many cancers, making them attractive targets for drug development. Benzothiazole derivatives have been investigated as inhibitors of several kinases, including p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
p38 MAPK Inhibition: The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in the progression of various cancers.[1][2]
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can therefore stifle tumor progression by cutting off its blood supply.
Positron Emission Tomography (PET) Imaging
The ability to introduce a fluorine-18 radiolabel into molecules derived from this compound also opens up possibilities for the development of novel PET imaging agents. These tracers can be used for the non-invasive visualization and quantification of biological processes in vivo, aiding in disease diagnosis and monitoring treatment response.
Data Presentation
The following tables summarize the biological activity of representative benzothiazole derivatives, highlighting their potential as kinase inhibitors.
Table 1: p38α MAPK Inhibitory Activity of Benzothiazole Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Compound 12l | p38α MAPK | 36 | [1] |
| SB 203580 (Reference) | p38α MAPK | 43 | [1] |
| Compound 13m | p38α MAPK | 31 | [1] |
Table 2: VEGFR-2 Inhibitory Activity of Benzothiazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 4a | VEGFR-2 | 0.091 | [4] |
| Sorafenib (Reference) | VEGFR-2 | 0.053 | [4] |
| Compound 3i | VEGFR-2 | 0.5 | [5] |
Experimental Protocols
The following protocols describe general procedures for key synthetic transformations used to functionalize the this compound core.
1. Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.
-
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
PdCl2 (0.005 equiv)
-
2-phenylimidazole (0.01 equiv)
-
K2CO3 (2.0 equiv)
-
Anhydrous DMF
-
Argon atmosphere
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add K2CO3.
-
Dry the tube under vacuum and backfill with argon.
-
Add PdCl2, 2-phenylimidazole, this compound, and the arylboronic acid.
-
Add anhydrous DMF to the tube.
-
Stir the reaction mixture at 120 °C for 17-48 hours under an argon atmosphere.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Pour the mixture into ice-water containing 1M HCl and extract with an organic solvent (e.g., chloroform or ethyl acetate).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Amine base (e.g., triethylamine, 3.0 equiv)
-
Argon atmosphere
-
-
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Wash the organic phase with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
3. Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond between this compound and a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.01 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.02 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Argon atmosphere
-
-
Procedure:
-
In a glovebox, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add anhydrous toluene and stir briefly.
-
Add this compound and the amine.
-
Seal the tube, remove from the glovebox, and heat to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
-
4. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a microplate, add the kinase, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Visualization of Signaling Pathways and Workflows
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling cascade and point of inhibition.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and point of inhibition.
Synthetic Workflow for 5-Arylbenzo[d]thiazoles
Caption: General workflow for Suzuki coupling.
Biological Screening Workflow
Caption: Workflow for biological evaluation.
References
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Iodobenzo[d]thiazole in Organic Electronics: Detailed Application Notes and Protocols
Introduction
5-Iodobenzo[d]thiazole is a halogenated heterocyclic compound that serves as a versatile building block for the synthesis of advanced organic electronic materials. Its iodo-substituent provides a reactive site for various cross-coupling reactions, such as Suzuki and Stille polymerizations, enabling the creation of well-defined conjugated polymers. The electron-deficient nature of the benzothiazole unit makes it an attractive component in donor-acceptor (D-A) architectures, which are crucial for tuning the optoelectronic properties of materials used in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a donor-acceptor copolymer and its application in organic field-effect transistors.
I. Application in Organic Field-Effect Transistors (OFETs)
Donor-acceptor copolymers incorporating the 5-iodobenzothiazole moiety can exhibit excellent charge transport characteristics. The benzothiazole unit, being electron-deficient, can enhance inter- and intramolecular interactions, leading to more ordered molecular packing in the solid state, which is beneficial for charge mobility.
Logical Workflow for Material Synthesis and Device Fabrication
Application Notes and Protocols for Sonogashira Coupling with 5-Iodobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3]
This document provides a detailed guide for performing the Sonogashira coupling reaction with 5-iodobenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry. The resulting 5-alkynylbenzo[d]thiazole derivatives are of significant interest in drug discovery. While the provided protocols are based on established procedures for aryl iodides, optimization for the specific substrate, this compound, and various terminal alkynes may be necessary.[4][5]
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-(alkynyl)benzo[d]thiazole product and regenerates the active Pd(0) catalyst.[3]
A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides with various terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |
| 4-Iodoanisole | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 6 | 92 |
| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Toluene | 80 | 2 | 88 |
| 4-Iodotoluene | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine | THF/H₂O | RT | 12 | 90 |
Note: This data is representative for common aryl iodides and may require optimization for this compound.
Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Terminal Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | TBAF | DMF | 80 | 3 | 92 |
| 4-Iodoanisole | 1-Hexyne | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | Dioxane | 100 | 12 | 85 |
| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | Cs₂CO₃ | Acetonitrile | 60 | 8 | 90 | |
| 4-Iodotoluene | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 90 | 5 | 88 |
Note: TBAF = Tetrabutylammonium fluoride; dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. This data is representative and may require optimization.
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2-3 eq)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Reagent Addition: Add the anhydrous solvent and the amine base via syringe. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(alkynyl)benzo[d]thiazole.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is for a copper-free Sonogashira coupling, which can be advantageous for substrates that are sensitive to copper or to avoid alkyne homocoupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos) (2-6 mol%) (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Et₃N) (2-3 eq)
-
Anhydrous solvent (e.g., DMF, dioxane, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand (if used), and the base.
-
Solvent and Alkyne Addition: Add the anhydrous solvent followed by the terminal alkyne.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodobenzo[d]thiazole
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone of modern organic synthesis, allowing for the coupling of amines with aryl halides or pseudohalides. Its wide substrate scope and functional group tolerance make it a highly versatile method, particularly in the pharmaceutical and materials science industries where the arylamine motif is prevalent.[1] This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of 5-iodobenzo[d]thiazole, a key transformation for the synthesis of various biologically active compounds and functional materials.
Reaction Principle
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) complex to form a Pd(II) intermediate.[1][2]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[1]
-
Reductive Elimination: The C-N bond is formed as the desired N-arylbenzo[d]thiazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][3]
The choice of ligand is crucial to promote the desired reductive elimination and suppress side reactions.[1]
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of an aryl iodide like this compound. Note that optimization may be required for specific amine coupling partners.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol (1.0 equiv) | Starting aryl halide. |
| Amine | 1.2 mmol (1.2 equiv) | Can be a primary or secondary amine. |
| Catalyst System | ||
| Palladium Pre-catalyst | Pd₂(dba)₃ (0.02 mmol, 2 mol%) | Other common pre-catalysts include Pd(OAc)₂ and Pd(dba)₂.[4] |
| Ligand | Xantphos (0.08 mmol, 8 mol%) | Other suitable ligands include XPhos, BINAP, and DPPF. The choice of ligand is critical for reaction efficiency.[3][4] |
| Base | ||
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol (1.4 equiv) | A strong, non-nucleophilic base is required. Cs₂CO₃ is also a common choice.[4] |
| Solvent | ||
| Toluene or Dioxane | 5 mL | Anhydrous and degassed solvent is essential for optimal results.[4] |
| Reaction Conditions | ||
| Temperature | 100-120 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Necessary to prevent oxidation of the palladium catalyst. |
| Expected Yield | ||
| N-Arylbenzo[d]thiazole | 40-80% | Yields are variable and depend on the specific amine and reaction conditions.[4] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related heterocyclic halides.[4]
Materials:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous and degassed toluene or dioxane (5 mL) to the flask.
-
-
Reaction Execution:
-
Seal the reaction vessel and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylbenzo[d]thiazole product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.
-
Catalytic Cycle
References
Application Notes and Protocols for the Development of Novel Inhibitors Utilizing a 5-Iodobenzo[d]thiazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its rigid bicyclic nature and the presence of heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. The introduction of a halogen atom, such as iodine, at the 5-position of the benzothiazole ring offers a versatile handle for synthetic diversification, particularly through transition metal-catalyzed cross-coupling reactions. This functionalization allows for the systematic exploration of the chemical space around the core, a key strategy in the design of potent and selective inhibitors for therapeutic targets.
The 5-iodo substituent on the benzo[d]thiazole core is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a robust and widely used method for the formation of carbon-carbon bonds. This reaction enables the introduction of a diverse range of aryl and heteroaryl moieties at this position, allowing for the fine-tuning of the inhibitor's properties to optimize target engagement, selectivity, and pharmacokinetic profiles.
This document provides a conceptual framework and generalized protocols for the development of novel inhibitors based on the 5-Iodobenzo[d]thiazole core, drawing upon established methodologies in medicinal chemistry for analogous scaffolds.
Data Presentation: A Template for Quantitative Analysis
Given the nascent stage of inhibitor development from a this compound core, the following tables are presented as templates for organizing and comparing quantitative data as it is generated. These tables are designed to capture key metrics for evaluating the potency, selectivity, and cellular activity of newly synthesized compounds.
Table 1: In Vitro Inhibitory Activity of 5-Arylbenzo[d]thiazole Derivatives
| Compound ID | R-Group (at C5) | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) |
| BTZ-I-01 | Phenyl | Data to be generated | Data to be generated | Data to be generated |
| BTZ-I-02 | 4-Fluorophenyl | Data to be generated | Data to be generated | Data to be generated |
| BTZ-I-03 | 3-Pyridyl | Data to be generated | Data to be generated | Data to be generated |
| BTZ-I-04 | 2-Thienyl | Data to be generated | Data to be generated | Data to be generated |
| Control | Reference Drug | Known Value | Known Value | Known Value |
Table 2: Cellular Activity of Lead Compounds
| Compound ID | Cell Line 1 GI₅₀ (µM) | Cell Line 2 GI₅₀ (µM) | Cytotoxicity (Normal Cell Line) CC₅₀ (µM) |
| BTZ-I-XX | Data to be generated | Data to be generated | Data to be generated |
| BTZ-I-XY | Data to be generated | Data to be generated | Data to be generated |
| Control | Known Value | Known Value | Known Value |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of inhibitors derived from a this compound core. These protocols are based on standard and widely published methodologies in the field of medicinal chemistry.
Protocol 1: General Procedure for the Synthesis of 5-Arylbenzo[d]thiazole Derivatives via Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Appropriate aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylbenzo[d]thiazole derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
Materials:
-
Synthesized 5-arylbenzo[d]thiazole derivatives
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest
-
Normal (non-cancerous) cell line for cytotoxicity assessment
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Synthesized 5-arylbenzo[d]thiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the diluted compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the development of inhibitors from the this compound core.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel inhibitors. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, allows for the generation of diverse chemical libraries. The provided protocols and data presentation templates offer a structured approach for researchers to systematically synthesize, evaluate, and optimize new chemical entities based on this core. Future work should focus on generating empirical data to populate these frameworks and to elucidate the structure-activity relationships of this emerging class of compounds.
Application Notes and Protocols for the Scale-Up Synthesis of 5-Iodobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold are known to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Of particular interest is the incorporation of an iodine atom at the 5-position, which can significantly modulate the pharmacological profile of the molecule, enhancing binding affinity to biological targets and providing a site for further functionalization.
5-Iodobenzo[d]thiazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] Their ability to target key kinases such as p38α MAPK and Cyclin-Dependent Kinase 2 (CDK2) makes them valuable candidates for drug discovery and development programs.[4][6]
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of this compound derivatives, focusing on a robust and reproducible synthetic route suitable for generating substantial quantities for research and preclinical studies.
Synthetic Strategy Overview
The most reliable and scalable approach to synthesizing a variety of this compound derivatives begins with the construction of the key intermediate, 2-amino-5-iodobenzo[d]thiazole . This intermediate is readily prepared from commercially available 4-iodoaniline. The primary amino group at the 2-position then serves as a versatile synthetic handle for introducing a wide range of functional groups and building blocks to generate a library of derivatives.
The overall synthetic workflow can be summarized in two main stages:
-
Cyclization to form the Benzothiazole Core: An electrophilic cyclization reaction of 4-iodoaniline with potassium thiocyanate in the presence of bromine affords the key 2-amino-5-iodobenzo[d]thiazole intermediate.
-
Derivatization of the 2-Amino Group: The 2-amino group can be readily functionalized through various reactions, such as acylation, alkylation, or participation in coupling reactions, to yield the desired final products.
This strategy is advantageous for scale-up due to the availability of starting materials, the reliability of the reactions, and the straightforward purification of the crystalline intermediate.
References
- 1. ijmrset.com [ijmrset.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Systems for C-N Bond Formation with 5-Iodobenzo[d]thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 5-aminobenzo[d]thiazole derivatives through catalytic carbon-nitrogen (C-N) bond formation, utilizing 5-Iodobenzo[d]thiazole as the starting material. The methodologies outlined herein are central to medicinal chemistry and materials science for the construction of novel molecular entities with potential biological activity or unique photophysical properties. The two primary catalytic strategies discussed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction
The benzo[d]thiazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and functional materials. The ability to introduce nitrogen-containing substituents at the C5 position through C-N cross-coupling reactions opens up a vast chemical space for the development of new chemical entities. This compound is an ideal substrate for these transformations due to the high reactivity of the carbon-iodine bond in catalytic cycles.
This guide details established catalytic systems, provides specific reaction conditions, and offers step-by-step experimental protocols based on analogous reactions in the literature, adapted for the specific substrate, this compound.
Catalytic Systems Overview
The formation of a C-N bond between this compound and an amine can be efficiently achieved using two main catalytic approaches:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for the formation of C-N bonds. It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and has evolved to include bulky, electron-rich phosphines that promote the catalytic cycle.[1][2]
-
Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction has seen a resurgence with the development of milder reaction conditions using copper catalysts, often in the presence of a ligand.[3] It provides a valuable alternative to palladium-catalyzed methods.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize typical reaction conditions and expected yields for the C-N coupling of this compound with various amines, based on established protocols for structurally similar aryl iodides. These serve as a starting point for reaction optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 8-16 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 12 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 16 | 80-90 |
Table 2: Copper-Catalyzed Ullmann Condensation of this compound
| Entry | Amine | Cu Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 70-80 |
| 2 | Morpholine | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 24 | 65-75 |
| 3 | Imidazole | Cu₂O (10) | None | K₂CO₃ | Pyridine | 110 | 36 | 60-70 |
| 4 | Benzylamine | CuI (5) | Ethylene glycol (2 equiv.) | K₃PO₄ | Isopropanol | 80 | 24 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a typical setup for the reaction of this compound with aniline using a palladium/Xantphos catalytic system.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Cs₂CO₃ (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-(phenylamino)benzo[d]thiazole.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation of this compound with Aniline
This protocol provides a typical procedure for the Ullmann condensation using a copper(I) iodide and L-proline catalytic system.
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous DMSO (5 mL).
-
Heat the reaction mixture to 90 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 5-(phenylamino)benzo[d]thiazole.
-
Confirm the structure and purity of the product using appropriate analytical techniques.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows of the described catalytic processes.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Iodobenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Iodobenzo[d]thiazole. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities. An initial aqueous workup can also be beneficial for removing water-soluble byproducts.[1]
Q2: What are the likely impurities in my crude this compound?
Common impurities may include:
-
Unreacted starting materials: Such as the corresponding non-iodinated benzothiazole precursor.
-
Di-iodinated species: Over-iodination can lead to the formation of di-iodinated benzothiazole derivatives.[2]
-
Colored impurities: These can arise from the degradation of the thiazole ring or impurities in the iodinating reagent.[2]
-
Residual solvents: Solvents used in the synthesis that were not completely removed.
Q3: My purified product is a yellow solid, but I expected a white or off-white solid. What could be the cause?
A yellow coloration can be due to trace impurities, even after chromatography.[3] Sometimes, seemingly insignificant amounts of metal residues from catalysts or colored byproducts from minor side reactions can cause this.[3] If the product is pure by TLC, NMR, and/or mass spectrometry, the color may not be indicative of significant impurity. However, if you suspect colored impurities, a decolorization step with activated charcoal during recrystallization can be attempted.
Q4: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the purification process. By spotting the crude mixture, fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A successful purification will result in a single, well-defined spot for the final product.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The solvent may be inappropriate for the compound, or the presence of impurities is significantly depressing the melting point. | Try a different recrystallization solvent or a solvent pair.[4] If impurities are suspected to be the cause, first attempt purification by column chromatography. |
| No crystals form upon cooling. | The solution may not be sufficiently saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to induce crystal formation. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[5] |
| Low recovery of purified product. | Too much solvent was used during dissolution, or the compound has significant solubility in the cold recrystallization solvent. The crystals were washed with a solvent in which they are soluble. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of cold recrystallization solvent.[6] |
| Product is still impure after recrystallization. | The impurities have very similar solubility profiles to the desired product in the chosen solvent. | Column chromatography is recommended as it separates compounds based on polarity, which is often more effective for structurally similar molecules.[2] |
Column Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Poor separation of spots on TLC and column. | The eluent system is not optimized. | Systematically vary the polarity of the eluent. If the Rf values are too high, decrease the polarity (e.g., increase the proportion of the non-polar solvent). If the spots are not moving from the baseline, increase the polarity.[7] |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound is degrading on the silica gel. | Gradually increase the polarity of the eluent system. For very polar compounds, a system such as methanol in dichloromethane may be necessary.[8] To check for degradation, spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then elute to see if new spots have formed (2D TLC).[9] If the compound is acid-sensitive, consider using deactivated silica gel.[3][9] |
| The fractions are all mixed. | The column was not packed properly, or the sample was loaded in too large a volume of solvent. The column was overloaded with the crude product. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dissolve the crude product in the minimum amount of solvent for loading. The amount of crude product should generally not exceed 5-10% of the weight of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, hexane, toluene, or solvent pairs like ethanol/water) to find a suitable one where the compound is soluble when hot and insoluble when cold.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point for benzothiazole derivatives is a mixture of petroleum ether and ethyl acetate (e.g., 9.5:0.5 v/v).[10] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Purification Technique | Typical Recovery Yield | Expected Purity Improvement |
| Recrystallization | 60-90% | Good for removing small amounts of impurities with different solubility profiles. |
| Column Chromatography | 50-85% | Excellent for separating complex mixtures and impurities with similar polarities to the product. |
Note: Yields are highly dependent on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting flowchart for selecting and refining a purification strategy.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Functionalization of 5-Iodobenzo[d]thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its functionalization via common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for the functionalization of this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing the C5 position of this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Sonogashira coupling (for C-C bond formation with terminal alkynes), and the Buchwald-Hartwig amination (for C-N bond formation with amines). The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.
Q2: What are the primary side reactions I should be aware of when performing these cross-coupling reactions?
A2: The primary side reactions include:
-
Hydrodehalogenation: The iodine atom is replaced by a hydrogen atom, leading to the formation of benzo[d]thiazole. This is a common side reaction in all three coupling types, often exacerbated by elevated temperatures and certain bases or solvents.
-
Homocoupling: This involves the coupling of two molecules of the same reaction partner. In Suzuki coupling, this leads to a biaryl product from the boronic acid. In Sonogashira coupling, it results in the dimerization of the terminal alkyne (Glaser coupling), especially in the presence of copper co-catalysts and oxygen.
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to incomplete conversion.
Q3: Why is my Suzuki-Miyaura coupling reaction giving a low yield of the desired 5-arylbenzo[d]thiazole?
A3: Low yields in Suzuki-Miyaura coupling can be attributed to several factors:
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center may be slow. This can often be addressed by the choice of base and the presence of water in the reaction mixture.
-
Side Reactions: Homocoupling of the boronic acid and hydrodehalogenation of the this compound can consume starting materials and reduce the yield of the desired product.
-
Poor Catalyst Performance: The choice of palladium source and ligand is crucial. Bulky, electron-rich phosphine ligands often improve catalytic activity.
Q4: I am observing a significant amount of alkyne dimerization in my Sonogashira coupling. How can I minimize this?
A4: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. To minimize this:
-
Run the reaction under strictly anaerobic conditions: Oxygen promotes Glaser coupling. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Use a copper-free Sonogashira protocol: Several methods have been developed that avoid the use of a copper co-catalyst, which can significantly reduce homocoupling.
-
Control the addition of the alkyne: Slow addition of the terminal alkyne can help to keep its concentration low, disfavoring the dimerization reaction.
Q5: My Buchwald-Hartwig amination is sluggish or fails. What are the likely causes?
A5: Challenges in Buchwald-Hartwig amination of this compound can arise from:
-
Inappropriate Ligand Choice: The ligand plays a critical role in the efficiency of the reaction. Sterically hindered biarylphosphine ligands are often required for coupling with less reactive amines.
-
Base Incompatibility: The choice of base is critical and depends on the amine substrate. Strong bases like sodium tert-butoxide are common, but weaker bases may be necessary for substrates with sensitive functional groups.
-
Catalyst Inhibition: With aryl iodides, the formation of palladium-iodide dimers can sometimes inhibit the catalyst. Using bidentate phosphine ligands can sometimes mitigate this issue.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or Byproduct Formation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low conversion of this compound | 1. Inactive catalyst. 2. Inappropriate base. 3. Insufficient temperature. | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Gradually increase the reaction temperature. |
| Significant hydrodehalogenation | 1. High reaction temperature. 2. Presence of protic impurities. 3. Certain solvent/base combinations. | 1. Lower the reaction temperature and extend the reaction time. 2. Use anhydrous solvents and reagents. 3. Screen different solvents (e.g., dioxane, toluene, DMF). |
| Formation of boronic acid homocoupling product | 1. Presence of oxygen. 2. Sub-optimal catalyst/ligand ratio. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 2. Optimize the palladium-to-ligand ratio. |
Note: The yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Sonogashira Coupling: Common Problems and Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Dominant Glaser (alkyne homocoupling) product | 1. Presence of oxygen. 2. High concentration of copper co-catalyst. | 1. Ensure rigorous degassing and a strict inert atmosphere. 2. Reduce the amount of CuI or switch to a copper-free protocol. |
| Low yield of the coupled product | 1. Ineffective catalyst system. 2. Inappropriate base or solvent. | 1. Screen different palladium sources and ligands (e.g., PPh₃, Xantphos). 2. Test different amine bases (e.g., Et₃N, DIPEA) and solvents (e.g., THF, DMF). |
| Hydrodehalogenation of this compound | 1. High temperature. 2. Catalyst decomposition. | 1. Conduct the reaction at a lower temperature if possible. 2. Use a more stable catalyst system. |
Note: The yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No or low conversion | 1. Inappropriate ligand for the amine substrate. 2. Incorrect base strength. 3. Catalyst deactivation. | 1. For primary amines, consider ligands like BrettPhos. For secondary amines, ligands like XPhos or SPhos may be effective. 2. Screen strong bases (NaOtBu, LHMDS) and weaker carbonate or phosphate bases. 3. Use a pre-catalyst or ensure anhydrous and anaerobic conditions. |
| Significant hydrodehalogenation | 1. β-hydride elimination from the amido complex. 2. High reaction temperature. | 1. This is more common with primary amines. The choice of ligand can influence this side reaction. 2. Optimize the temperature to find a balance between reaction rate and side product formation. |
Note: The yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water, 5 mL) via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) iodide co-catalyst (CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol). Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature to 50 °C, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.02 mmol), the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.
-
Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Caption: General troubleshooting workflow for cross-coupling reactions.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Iodobenzo[d]thiazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly weaker than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This makes it more reactive towards oxidative addition to the palladium(0) catalyst, which is the first and often rate-limiting step in many cross-coupling catalytic cycles.[1][2] This high reactivity allows for the use of milder reaction conditions and can lead to higher yields and faster reaction times compared to other halo-substituted benzothiazoles.
Q2: What are the most common cross-coupling reactions performed with this compound?
A2: The most frequently employed cross-coupling reactions for this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.[3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5]
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Q3: What are the best practices for setting up a cross-coupling reaction with this substrate?
A3: To ensure consistent and reproducible results, the following practices are critical:
-
Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the palladium catalyst.[6]
-
Anhydrous & Degassed Solvents: Use anhydrous, deoxygenated solvents to avoid side reactions and catalyst poisoning.[2][6][7] Sparging the solvent with an inert gas for 15-30 minutes is a common and effective degassing method.[7][8]
-
Reagent Purity: Ensure all reagents, especially the coupling partner and base, are pure and dry. Impurities can inhibit the catalyst.
-
Proper Mixing: Ensure adequate stirring to mix the reagents, especially when using heterogeneous inorganic bases.[1]
Q4: I am observing a significant amount of homocoupling of my coupling partner. What can I do?
A4: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings, and is often promoted by the presence of oxygen.[6] To minimize this:
-
Ensure the reaction is thoroughly degassed before adding the catalyst.[7]
-
In Sonogashira reactions, the absence of a copper co-catalyst can sometimes reduce homocoupling of the alkyne.[9]
-
Optimize the reaction temperature; higher temperatures can sometimes favor homocoupling.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms: The starting material, this compound, remains largely unreacted after the specified reaction time.
| Potential Cause | Solution |
| Inactive Catalyst | Ensure the palladium source and ligand are of good quality. Consider using a pre-formed, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which can be activated in situ with a weak base at room temperature.[1] For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos often improve catalytic activity.[10][11] |
| Ineffective Base | The base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[12] The base should be finely ground to maximize surface area, especially if it has low solubility in the solvent.[1][6] |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading, especially in the presence of a strong base or water at high temperatures. Use a milder base (e.g., K₂CO₃), a different solvent system (e.g., dioxane/water), or consider using a more stable boronate ester (e.g., a pinacol boronate).[10] |
| Poor Solubility | The reactants may not be fully dissolved. Try a different solvent system. Protic solvents can sometimes yield better results than aprotic ones.[13] Common solvent systems include toluene/water, dioxane/water, or THF/water.[8][14] |
Issue 2: Low Conversion in Buchwald-Hartwig Amination
Symptoms: A significant amount of this compound is recovered, and only a small amount of the desired amine product is formed.
| Potential Cause | Solution |
| Inhibitory Effect of Iodide | Unlike other cross-coupling reactions, aryl iodides can sometimes be challenging in Buchwald-Hartwig aminations because the iodide formed can inhibit the catalyst.[1][15] Using bidentate phosphine ligands like BINAP or DPPF can help prevent the formation of inactive palladium iodide dimers and speed up the reaction.[3] |
| Inappropriate Base | Strong bases like NaOtBu or LHMDS are commonly used, but they can cause decomposition of sensitive functional groups.[1] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures.[1] The physical properties of the base (particle size, shape) can also impact the reaction rate.[1] |
| Poor Ligand Choice | The choice of ligand is critical. For 5-membered ring heteroarenes, a combination of a Gphos Pd G6 pre-catalyst with NaOTMS in THF has been shown to be effective at lower temperatures (~40 °C).[1] |
| Sub-optimal Temperature | Typical reaction temperatures are between 80-100 °C.[1] However, if using weaker bases, a higher temperature may be necessary. Conversely, with highly active catalyst systems, the temperature can often be lowered.[1] |
Issue 3: Catalyst Decomposition (Palladium Black) in Sonogashira Coupling
Symptoms: A black precipitate (palladium black) forms in the reaction mixture, and the reaction stalls.
| Potential Cause | Solution |
| High Reaction Temperature | Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of the solution. Try lowering the reaction temperature. Successful Sonogashira couplings have been reported at temperatures ranging from room temperature to 50 °C.[10] |
| Oxygen in the Reaction | The presence of oxygen can lead to the formation of palladium black.[16] Ensure the reaction vessel and solvents are thoroughly deoxygenated before adding the catalyst. |
| Absence of Copper Co-catalyst | While "copper-free" Sonogashira reactions are common, the copper(I) co-catalyst (e.g., CuI) can sometimes help to stabilize the palladium catalyst and facilitate the catalytic cycle.[5] However, in some cases, copper can promote the formation of undesired homocoupled alkyne byproducts.[9] |
| Inappropriate Ligand or Catalyst Loading | Using a more stable palladium pre-catalyst or adding a slight excess of the phosphine ligand can sometimes prevent decomposition.[17] Catalyst loading can also be optimized; for reactive substrates, concentrations as low as 0.025 mol% have been effective.[4] |
Issue 4: Poor Reactivity or Isomerization in Heck Coupling
Symptoms: The reaction shows no conversion, or a mixture of E and Z isomers is formed when only one is desired.
| Potential Cause | Solution |
| Low Catalyst Activity | For unreactive substrates, a higher catalyst loading may be necessary to initiate the reaction.[18] Consider screening different palladium sources (e.g., Pd(OAc)₂, (C₆H₅CN)₂PdCl₂) and ligands. |
| Inappropriate Base | The base is critical for regenerating the Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are commonly used. The choice of base can influence the reaction rate and outcome. |
| Alkene Isomerization | The palladium-hydride intermediate in the catalytic cycle can promote double bond isomerization. This can sometimes be minimized by using a less polar solvent or by adding a halide salt like LiCl to the reaction mixture. |
| Steric Hindrance | If the alkene is sterically hindered, the reaction may be slow. Increasing the reaction temperature may be necessary, but this can also lead to side reactions like homocoupling of the aryl halide. |
Data Tables for Reaction Optimization
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (2-5) | Pd(OAc)₂ (2) / SPhos (4) | XPhos Pd G3 (1-2) |
| Base (equiv.) | K₂CO₃ (2.0) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0) |
| Solvent System | Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | 2-MeTHF / H₂O (10:1) |
| Temperature (°C) | 80 - 100 | 90 | 70 - 90 |
| Notes | A classic, reliable system. | Good for challenging couplings. | A greener solvent alternative. |
Table 2: General Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Catalyst (mol%) | Pd₂(dba)₃ (1-2) / XPhos (2-4) | Xantphos Pd G3 (5) | GPhos Pd G6 (2) |
| Base (equiv.) | NaOtBu (1.2) | DBU (2.0) | NaOTMS (1.5) |
| Solvent | Toluene or Dioxane | Acetonitrile / Toluene | THF |
| Temperature (°C) | 80 - 110 | 140 | 40 |
| Notes | A robust system for many amines.[7] | Homogeneous conditions using a liquid organic base.[19] | Mild conditions for 5-membered heterocycles.[1] |
Table 3: General Starting Conditions for Sonogashira Coupling
| Parameter | Condition 1 (with Cu) | Condition 2 (Cu-free) |
| Pd Catalyst (mol%) | PdCl₂(PPh₃)₂ (2-5) | Pd(OAc)₂ (1-2) / SPhos (2-4) |
| Cu Co-catalyst (mol%) | CuI (5-10) | None |
| Base (equiv.) | Et₃N or DIPEA (2.0-3.0) | K₂CO₃ or Cs₂CO₃ (2.0) |
| Solvent | THF or DMF | Dioxane or Acetonitrile |
| Temperature (°C) | Room Temp - 50 | 60 - 100 |
| Notes | Classic conditions, often faster.[10] | Avoids copper contamination. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[7]
-
Solvent Addition: Add the chosen degassed solvent system (e.g., dioxane/water 4:1).[7]
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to ensure all oxygen is removed.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the palladium pre-catalyst and ligand.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%), ligand (if not using a pre-catalyst), and base (e.g., NaOtBu, 1.2 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting cross-coupling reactions.
Caption: Generic Pd-catalyzed cross-coupling cycle and common failure points.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Iodobenzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions with 5-Iodobenzo[d]thiazole.
Troubleshooting Guide
This guide addresses common issues observed during cross-coupling reactions involving this compound and provides systematic steps to diagnose and resolve them.
Issue 1: Low or Stalled Reaction Yield
Question: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound is giving low yields or has stalled completely. What are the potential causes and how can I fix it?
Answer:
Low or stalled reaction yields are frequently linked to catalyst deactivation. The primary suspects are poisoning of the catalyst's active sites and suboptimal reaction conditions. The this compound substrate itself can contribute to this deactivation.
Potential Causes & Solutions:
-
Nitrogen and Sulfur Poisoning: The lone pairs of electrons on the nitrogen and sulfur atoms of the benzothiazole ring can strongly coordinate to the palladium catalyst, effectively poisoning it and inhibiting its catalytic activity.[1][2]
-
Iodide Inhibition: Although the carbon-iodine bond is highly reactive, the resulting iodide ligand on the palladium intermediate can be a strong binder.[1] An accumulation of iodide can form stable, less reactive palladium-iodide complexes, removing the catalyst from the active cycle.[1]
-
Solution: Consider using a halide scavenger or optimizing the base to minimize the concentration of free iodide. In some cases, adjusting the solvent system can also influence the solubility and reactivity of palladium-iodide species.
-
-
Suboptimal Ligand Choice: The stability and activity of the palladium catalyst are highly dependent on the chosen ligand.
-
Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst decomposition (often observed as the formation of palladium black).
Issue 2: Formation of Palladium Black
Question: My reaction mixture is turning black, and I'm observing a precipitate. What does this indicate and what can I do to prevent it?
Answer:
The formation of a black precipitate is typically indicative of palladium black, which consists of agglomerated, inactive palladium metal. This is a clear sign of catalyst decomposition.
Potential Causes & Solutions:
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade at elevated temperatures or in the presence of certain reagents, leaving the palladium center exposed and prone to aggregation.
-
Solution: Choose more robust ligands that are known to be stable under your reaction conditions. Bulky N-heterocyclic carbene (NHC) ligands are often more thermally stable than phosphine ligands.[3]
-
-
Presence of Oxygen: As mentioned previously, residual oxygen can lead to the oxidation of Pd(0) and subsequent decomposition.
-
Solution: Implement a strict inert atmosphere protocol throughout your experimental setup and execution.[1]
-
-
High Reaction Temperature: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst decomposition pathways.
-
Solution: Optimize the reaction temperature. Run a series of small-scale experiments to find the minimum temperature required for an efficient reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation when using this compound?
A1: The primary mechanisms are:
-
Poisoning: The nitrogen and sulfur atoms in the benzothiazole ring can act as Lewis bases, binding to the palladium center and blocking its active sites.[1][2] This is a common issue with heteroatomic compounds.[5]
-
Inhibition by Iodide: High concentrations of iodide ions can lead to the formation of inactive palladium-iodide complexes.[1]
-
Decomposition of the Active Catalyst: The active Pd(0) species can be unstable and aggregate to form inactive palladium black, often due to ligand degradation or oxidation.[1]
Q2: How does the choice of palladium precursor affect catalyst stability?
A2: The choice of palladium precursor is critical. While Pd(PPh₃)₄ is common, it may not be optimal for challenging substrates like this compound as the triphenylphosphine ligands can be labile.[1] Pre-catalysts, which are more stable Pd(II) sources that are reduced in situ to the active Pd(0) species, can offer better results.[4] The design of these pre-catalysts, including the ancillary ligands, plays a significant role in their stability and the controlled generation of the active catalyst.[3][4]
Q3: Can I reuse my palladium catalyst for reactions with this compound?
A3: For homogeneous catalysts, reuse is generally not feasible due to the difficulty in separating the catalyst from the reaction mixture without decomposition. However, the use of heterogeneous catalysts (e.g., palladium on charcoal) could potentially allow for catalyst recovery and reuse.[6] It is important to note that even with heterogeneous catalysts, leaching of the metal into the solution can occur, and the catalyst can still be subject to poisoning by the benzothiazole substrate.[6] Thorough washing and reactivation steps would be necessary, but a decline in activity with each cycle is common.
Q4: Are there any preventative measures I can take to minimize catalyst deactivation from the start?
A4: Yes, several proactive steps can be taken:
-
Purify Starting Materials: Ensure that your this compound and other reagents are free from impurities that could act as catalyst poisons.[7]
-
Select the Right Ligand: Based on literature for similar heterocyclic systems, choose a bulky and electron-donating ligand.[1]
-
Strict Inert Atmosphere: Meticulously deoxygenate your reaction setup.[1]
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Optimize Catalyst Loading: While it might be tempting to add more catalyst to a sluggish reaction, this can sometimes lead to more side reactions and faster decomposition. It is better to optimize the conditions with a standard catalyst loading first.
Data Presentation
Table 1: Illustrative Effect of Ligand Choice on Reaction Yield
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| PPh₃ | 2 | 100 | 12 | 35 | Significant Pd black formation |
| P(t-Bu)₃ | 2 | 80 | 8 | 85 | Homogeneous solution |
| XPhos | 1 | 80 | 6 | 92 | Clean reaction profile |
| None | 5 | 100 | 24 | <5 | Rapid catalyst decomposition |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of ligand selection. Actual results may vary.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation:
-
In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst/ligand system to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent or solvent mixture (e.g., dioxane, toluene, DMF, often with a small amount of water) via syringe.
-
Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
-
Monitoring and Work-up:
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[1]
-
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Potential deactivation pathways for a palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
mitigating debromination in 5-Iodobenzo[d]thiazole reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole. This resource provides troubleshooting guides and frequently asked questions to help you mitigate common side reactions, particularly deiodination, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is deiodination in the context of this compound reactions?
A1: Deiodination is an undesired side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom. This process, a specific type of hydrodehalogenation, leads to the formation of the byproduct benzo[d]thiazole, which reduces the yield of your desired product and complicates purification.[1][2]
Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions?
A2: Deiodination is primarily caused by factors that lead to the formation of palladium-hydride (Pd-H) species.[1] This intermediate can then react with the this compound to produce the deiodinated byproduct. Key contributing factors include:
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The nature of the substrate: Aryl iodides are generally more susceptible to hydrodehalogenation than aryl bromides or chlorides due to the weaker carbon-iodine bond.[1]
-
Reaction conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.[1]
-
Presence of hydrogen donors: Trace amounts of water, alcohols, or amines in the reaction mixture can serve as a source for the hydride.[1][3]
Q3: How can I detect deiodination in my reaction?
A3: Deiodination can be identified by analyzing the crude reaction mixture using techniques like GC-MS, LC-MS, or NMR spectroscopy. You should look for the presence of benzo[d]thiazole, the deiodinated byproduct. The mass of benzo[d]thiazole is approximately 135.19 g/mol .[4] Its 1H NMR spectrum will show characteristic shifts for the protons on the unsubstituted benzothiazole ring.[2][5]
Q4: Which general strategies can be employed to minimize deiodination?
A4: To suppress the formation of the deiodinated byproduct, a systematic approach to optimizing reaction conditions is recommended. This includes:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction over deiodination.[2]
-
Base Selection: Using weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[1][2]
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Solvent Choice: Aprotic, non-polar solvents such as toluene or dioxane are generally preferred over protic solvents (e.g., alcohols) or those that can act as hydride sources (e.g., DMF).[1][2]
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Lowering Reaction Temperature: Running the reaction at the lowest temperature that still allows for efficient coupling can help minimize the deiodination side reaction.[1][2]
Troubleshooting Guides for Common Cross-Coupling Reactions
Issue: Low yield of the desired product with the significant presence of benzo[d]thiazole byproduct.
This troubleshooting guide is applicable to common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting deiodination in cross-coupling reactions.
Table 1: Troubleshooting Deiodination in Suzuki-Miyaura Coupling of this compound
| Parameter | Standard Condition | Suggested Modification to Reduce Deiodination | Rationale |
| Ligand | PPh₃ | XPhos, SPhos, or other bulky, electron-rich biaryl phosphine ligands. | Promotes the desired reductive elimination to form the C-C bond, outcompeting the hydrodehalogenation pathway.[1][2] |
| Base | Na₂CO₃, Et₃N | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger or amine bases can sometimes act as hydride sources. Weaker inorganic bases are less likely to do so.[1][2] |
| Solvent | DMF, Dioxane/H₂O | Toluene, THF | Aprotic, non-polar solvents are less likely to act as hydrogen donors compared to DMF or protic solvents.[1][2] |
| Temperature | 80-100 °C | 60-80 °C (or lowest effective temperature) | Higher temperatures can sometimes increase the rate of deiodination.[2] |
Table 2: Troubleshooting Deiodination in Buchwald-Hartwig Amination of this compound
| Parameter | Standard Condition | Suggested Modification to Reduce Deiodination | Rationale |
| Ligand | BINAP | Xantphos, DavePhos, XPhos | Bulky, electron-rich ligands can accelerate the rate of C-N bond formation, minimizing the competing deiodination.[2] |
| Base | NaOtBu | K₃PO₄, Cs₂CO₃ | While NaOtBu is common, switching to an inorganic base may reduce deiodination if the alkoxide is contributing to the side reaction. |
| Solvent | Toluene, Dioxane | Toluene, THF | Ensure the solvent is rigorously dried, as water can be a hydride source.[3] |
| Temperature | 100-110 °C | 80-100 °C | Lowering the temperature can decrease the rate of the undesired deiodination pathway. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization to minimize deiodination for your specific substrate.
Materials:
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This compound (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Pd(OAc)₂ (0.02 mmol, 2 mol%)
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XPhos (0.04 mmol, 4 mol%)
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K₃PO₄ (2.0 mmol)
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Degassed Toluene (5 mL)
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Degassed Water (0.5 mL)
Procedure:
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To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
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Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Add the degassed toluene and degassed water via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table presents illustrative data on how changing reaction conditions can affect the product-to-byproduct ratio in a hypothetical Suzuki-Miyaura coupling of this compound.
Table 3: Illustrative Effect of Reaction Parameters on Product to Byproduct Ratio
| Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Benzo[d]thiazole Yield (%) |
| PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 65 | 25 |
| XPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 78 | 15 |
| XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 | 8 |
| XPhos | K₃PO₄ | Toluene | 100 | 88 | 5 |
| XPhos | K₃PO₄ | Toluene | 80 | 90 | <3 |
| Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results. It is intended to demonstrate potential trends in optimizing the reaction. |
Visualizations
Palladium Catalytic Cycle and Competing Deiodination Pathway
Caption: Palladium catalytic cycle showing the desired cross-coupling pathway and the competing deiodination side reaction.
References
Technical Support Center: Solvent Effects on the Reactivity of 5-Iodobenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole. The following sections detail the impact of solvent choice on common palladium-catalyzed cross-coupling reactions, offering guidance on optimizing experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the coupling reactions of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Poor Solubility of Reactants: this compound, the coupling partner, or the base may have limited solubility in the chosen solvent. | - Screen a variety of solvents or solvent mixtures. For Suzuki reactions, polar aprotic solvents like DMF or dioxane, often with water, are a good starting point. For Buchwald-Hartwig aminations, toluene or THF are commonly effective. - Ensure all components are fully dissolved before heating the reaction. |
| Inactive Catalyst: The palladium catalyst may have decomposed. | - Use a fresh batch of catalyst or a more stable pre-catalyst. - Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. | |
| Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the catalytic cycle. | - For Suzuki reactions, ensure the presence of a polar solvent (e.g., water in a biphasic mixture with dioxane or THF) to aid in the dissolution and activation of the inorganic base. - For Heck reactions, polar aprotic solvents like DMF or NMP are often preferred. | |
| Formation of Side Products | Hydrodeiodination (Proto-deiodination): Replacement of the iodine atom with a hydrogen atom. | - This can be prevalent in reactions with prolonged heating. Try lowering the reaction temperature or reducing the reaction time. - The choice of base and solvent can influence this side reaction. Screening different combinations may be necessary. |
| Homocoupling of Starting Material: Formation of a biaryl product from the starting aryl halide. | - This can be caused by high temperatures or the presence of oxygen. Ensure the reaction is properly degassed and run under an inert atmosphere. - Using bulky phosphine ligands can sometimes suppress homocoupling. | |
| Inconsistent Reaction Yields | Variable Solvent Quality: Trace amounts of water or other impurities in the solvent can affect the reaction outcome. | - Use anhydrous, high-purity solvents. For reactions sensitive to water, consider using freshly distilled solvents or those from a solvent purification system. |
| Incomplete Dissolution: If reactants are not fully dissolved, the reaction may not proceed to completion consistently. | - Increase the solvent volume or try a different solvent system that provides better solubility for all components. - Ensure vigorous stirring, especially in biphasic reactions. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of this compound in Suzuki-Miyaura coupling reactions?
A1: The polarity of the solvent plays a crucial role in Suzuki-Miyaura couplings. Aprotic polar solvents like DMF and DME, often mixed with water, are commonly used to dissolve the inorganic base and the organoboron reagent. The presence of water can accelerate the reaction by aiding in the activation of the boronic acid for the transmetalation step. However, for some heterocyclic substrates, less polar solvents like toluene have been shown to provide better yields. It is essential to screen a range of solvents to determine the optimal conditions for your specific coupling partners.
Q2: What is the role of the solvent in the Buchwald-Hartwig amination of this compound?
A2: In the Buchwald-Hartwig amination, the solvent must be compatible with the strong, non-nucleophilic bases typically used, such as sodium tert-butoxide (NaOtBu). Ethereal solvents like THF and 1,4-dioxane are often the solvents of choice. The solvent's ability to dissolve both the aryl iodide and the amine, as well as to stabilize the palladium catalyst, is critical for an efficient reaction.
Q3: Can solvent choice influence the regioselectivity of Heck reactions with this compound?
A3: While the primary site of reaction on this compound is the highly reactive carbon-iodine bond, the solvent can influence the regioselectivity of the alkene addition in Heck reactions. The coordinating ability of the solvent can affect the palladium catalyst and the transition state of the migratory insertion step. For instance, in some systems, coordinating solvents like DMSO can influence the regiochemical outcome.
Q4: Are there any "green" or more environmentally friendly solvent alternatives for these reactions?
A4: Yes, there is a growing interest in using more sustainable solvents for cross-coupling reactions. For Suzuki reactions, water can be used as a solvent, which is both environmentally benign and can accelerate the reaction. Other greener alternatives that are being explored include solvents like 2-methyltetrahydrofuran (2-MeTHF) as a replacement for THF, and cyclopentyl methyl ether (CPME).
Data Presentation
The following tables summarize representative yields for common cross-coupling reactions of halo-benzothiazole derivatives in various solvents. Please note that specific yields for this compound may vary and these tables should be used as a guide for solvent selection and reaction optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Halo-Benzothiazole Derivative
| Solvent System | Base | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane/H₂O | K₃PO₄ | Pd(OAc)₂ | SPhos | 100 | 12 | ~85 |
| Toluene/H₂O | K₂CO₃ | Pd(PPh₃)₄ | - | 90 | 18 | ~75 |
| DMF/H₂O | Na₂CO₃ | PdCl₂(dppf) | - | 110 | 8 | ~80 |
| THF/H₂O | Cs₂CO₃ | Pd₂(dba)₃ | XPhos | 80 | 24 | ~90 |
Table 2: Representative Conditions for Heck Reaction of a Halo-Benzothiazole Derivative
| Solvent | Base | Catalyst | Ligand | Temperature (°C) | Time (h) | Outcome |
| DMF | Et₃N | Pd(OAc)₂ | PPh₃ | 120 | 16 | Good Yield |
| NMP | K₂CO₃ | PdCl₂ | - | 130 | 12 | High Conversion |
| Acetonitrile | NaOAc | Pd(OAc)₂ | - | 100 | 24 | Moderate Yield |
| Toluene | Et₃N | Pd₂(dba)₃ | P(o-tol)₃ | 110 | 18 | Variable Yields |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of a Halo-Benzothiazole Derivative
| Solvent | Base | Catalyst | Ligand | Temperature (°C) | Time (h) | Outcome |
| Toluene | NaOtBu | Pd₂(dba)₃ | RuPhos | 100 | 12 | High Yield |
| 1,4-Dioxane | K₃PO₄ | Pd(OAc)₂ | Xantphos | 110 | 18 | Good Yield |
| THF | LHMDS | PdCl₂(dppf) | - | 80 | 24 | Moderate to Good Yield |
| t-BuOH | K₃PO₄ | XPhos Pd G3 | - | Reflux | 2 | High Yield |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling:
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To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
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Add a degassed solvent system (e.g., 4:1 dioxane/water).
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Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Heck Reaction:
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In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the alkene (1.5 equiv.) in an anhydrous, degassed polar aprotic solvent (e.g., DMF or NMP).
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Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if necessary (e.g., PPh₃), and a base (e.g., Et₃N, 2.0 equiv.).
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Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and monitor its progress.
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After completion, cool the mixture, dilute with water, and extract with an organic solvent.
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Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
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To a dry Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.).
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Evacuate and backfill the tube with argon.
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Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, deoxygenated solvent (e.g., toluene).
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Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
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Monitor the reaction progress. Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
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Dry the organic layer, concentrate, and purify the crude product by chromatography.
Visualizations
Technical Support Center: Characterizing 5-Iodobenzo[d]thiazole Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole. The information provided is designed to address common analytical challenges encountered during experimental work.
Disclaimer: Experimental data for this compound is limited in publicly available literature. Therefore, some information, particularly spectroscopic data and degradation pathways, is based on established chemical principles and data from structurally related benzothiazole derivatives. All protocols should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing this compound?
A1: The main challenges include:
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Purity Assessment: Identifying and quantifying potential impurities, such as starting materials, by-products from synthesis, and degradation products.
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Structural Elucidation: Unambiguously confirming the iodine substitution at the 5-position of the benzothiazole ring.
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Stability Issues: this compound may be susceptible to degradation under certain conditions, leading to the formation of impurities over time.
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Low Solubility: Benzothiazole derivatives can have limited solubility in aqueous solutions, which can pose challenges for certain analytical techniques and biological assays.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of related halogenated benzothiazoles, the following degradation pathways are plausible:
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Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-iodine bond, forming benzothiazole or other photoproducts.
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Hydrolysis: The thiazole ring may undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
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Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones, especially in the presence of oxidizing agents or prolonged exposure to air.
Q3: How can I confirm the position of the iodine atom on the benzothiazole ring?
A3: The most definitive method is 2D NMR spectroscopy . A combination of COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish the connectivity of protons and carbons in the molecule, allowing for unambiguous assignment of the iodine at the 5-position. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, but it will not distinguish between isomers.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation of the sample | 1. Prepare fresh solutions before analysis. 2. Investigate the stability of the compound in your chosen solvent. 3. Store stock solutions and samples protected from light and at low temperatures (e.g., 4°C or -20°C). 4. Use amber vials or cover vials with aluminum foil. |
| Contaminated solvent or glassware | 1. Use HPLC-grade solvents. 2. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent. |
| Presence of impurities from synthesis | 1. Review the synthetic route to anticipate potential by-products. 2. Use a different HPLC column or mobile phase to improve separation. 3. Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the impurity peaks. |
Issue 2: Difficulty in Obtaining a Clean NMR Spectrum
| Possible Cause | Troubleshooting Steps |
| Poor solubility in the deuterated solvent | 1. Try a different deuterated solvent (e.g., DMSO-d6, Acetone-d6). 2. Gently warm the sample to aid dissolution (check for thermal stability first). 3. Increase the number of scans to improve the signal-to-noise ratio. |
| Paramagnetic impurities | 1. Purify the sample using techniques like column chromatography or recrystallization. 2. The presence of paramagnetic metals can broaden NMR signals. |
| Sample degradation in the NMR tube | 1. Acquire the spectrum immediately after preparing the sample. 2. If the compound is light-sensitive, wrap the NMR tube in aluminum foil. |
Quantitative Data
Due to the lack of specific experimental data for this compound in the literature, the following tables provide predicted spectroscopic data. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.1 | s | - |
| H-4 | ~8.3 | d | ~1.5 |
| H-6 | ~7.8 | dd | ~8.5, ~1.5 |
| H-7 | ~7.9 | d | ~8.5 |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants will be influenced by the solvent used.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-4 | ~128 |
| C-5 | ~95 |
| C-6 | ~135 |
| C-7 | ~125 |
| C-3a | ~153 |
| C-7a | ~135 |
Solvent: CDCl₃. The carbon attached to iodine (C-5) is expected to be significantly shielded.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 261 | [M]⁺ (Molecular Ion) |
| 134 | [M - I]⁺ |
| 108 | [C₆H₄S]⁺ |
| 82 | [C₅H₄N]⁺ |
Ionization Mode: Electron Ionization (EI). Fragmentation patterns can vary with the ionization technique used.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
Objective: To assess the purity of a this compound sample.
Materials:
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This compound sample
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HPLC-grade acetonitrile and water
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Trifluoroacetic acid (TFA)
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C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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HPLC system with a UV detector
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. Degas the mobile phase before use.
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Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
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Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard solution.
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Chromatographic Conditions:
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Column: C18 reversed-phase column
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)
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Column Temperature: 30 °C
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Analysis: Inject the standard and sample solutions and record the chromatograms.
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Data Interpretation: Determine the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of this compound.
Materials:
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This compound sample
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HPLC-grade methanol or acetonitrile
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HRMS instrument (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source
Procedure:
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
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Data Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺). Compare the measured exact mass to the theoretical exact mass of C₇H₅INS⁺ (261.9185). The mass difference should be within a few ppm.
Visualizations
Technical Support Center: 5-Iodobenzo[d]thiazole Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 5-iodobenzo[d]thiazole, with a specific focus on strategies to minimize or eliminate the formation of the homocoupling byproduct, 5,5'-bibenzo[d]thiazole.
Troubleshooting Guide
This guide addresses common issues observed during cross-coupling reactions involving this compound and provides systematic steps to identify and resolve them.
Issue 1: Significant formation of 5,5'-bibenzo[d]thiazole homocoupling product is observed in my Suzuki-Miyaura coupling reaction.
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Possible Cause 1: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.[1]
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Solution: Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly by purging with argon or nitrogen for an extended period. Employing freeze-pump-thaw cycles for solvent degassing is highly recommended.
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Possible Cause 2: Inappropriate Base Selection. The choice and concentration of the base can significantly influence the rate of competing side reactions.
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Solution: Screen a panel of bases. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, they can sometimes promote side reactions. Consider using milder bases such as K₂CO₃ or NaHCO₃. The optimal base is often substrate and catalyst dependent.
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Possible Cause 3: Catalyst System (Palladium Source and Ligand). The nature of the palladium precatalyst and the phosphine ligand can affect the relative rates of the desired cross-coupling and the undesired homocoupling.
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Solution: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig series (e.g., SPhos, XPhos), can often favor the cross-coupling pathway.
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Issue 2: My Sonogashira coupling of this compound with a terminal alkyne yields a substantial amount of the diyne (alkyne homocoupling) byproduct.
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Possible Cause 1: Presence of Oxygen. Similar to Suzuki coupling, oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), which is a major competing reaction in Sonogashira couplings.[2]
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Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents and the amine base are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
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Possible Cause 2: Copper Co-catalyst. The copper(I) co-catalyst, typically CuI, is a primary promoter of Glaser coupling.
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Solution 1: Copper-Free Conditions. Investigate copper-free Sonogashira protocols. These reactions often require a higher catalyst loading or more specialized ligands but can completely eliminate the Glaser coupling pathway.
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Solution 2: Reducing Atmosphere. If using copper is necessary, performing the reaction under a dilute hydrogen atmosphere (e.g., a mixture of H₂ in Ar or N₂) can significantly suppress alkyne homocoupling, often reducing it to minimal levels (~2%).[2]
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Possible Cause 3: Catalyst Concentration. Higher concentrations of the palladium and copper catalysts can sometimes favor the homocoupling side reaction.[2]
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Solution: While maintaining a sufficient catalyst loading for the cross-coupling to proceed, avoid using an excessive amount. Titrate the catalyst loading to find the optimal balance for your specific substrates.
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Issue 3: In my Buchwald-Hartwig amination of this compound, I am observing the formation of hydrodehalogenation byproduct and/or homocoupling.
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Possible Cause 1: Suboptimal Base. The choice of base is critical in Buchwald-Hartwig amination and can influence both the rate of the desired C-N bond formation and competing decomposition pathways.[3][4]
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Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be solvent-dependent; for instance, anionic bases are generally preferred in nonpolar solvents.[3]
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Possible Cause 2: Ligand Selection. The steric and electronic properties of the phosphine ligand are paramount in preventing side reactions like β-hydride elimination which can lead to hydrodehalogenation.[5]
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Solution: Employ sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the desired reductive elimination step to form the C-N bond over competing pathways.[5]
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Possible Cause 3: Reaction Temperature. Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side products.
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Solution: Screen a range of temperatures to find the lowest effective temperature for the coupling. Modern catalyst systems are often highly active at lower temperatures.
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Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions?
A1: Homocoupling is a side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of this compound cross-coupling, this results in the formation of 5,5'-bibenzo[d]thiazole. It is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the starting material and sometimes the product.
Q2: Which cross-coupling reaction is generally most prone to homocoupling with this compound?
A2: While homocoupling can occur in most palladium-catalyzed cross-coupling reactions, Sonogashira couplings are particularly susceptible due to the copper-catalyzed Glaser homocoupling of the terminal alkyne partner.[2] Suzuki-Miyaura reactions can also exhibit significant homocoupling of the boronic acid partner, especially in the presence of oxygen.[1]
Q3: How can I quantitatively assess the extent of homocoupling in my reaction?
A3: The most common methods for quantifying the ratio of the desired cross-coupled product to the homocoupled byproduct are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). ¹H NMR spectroscopy of the crude reaction mixture can also be used if there are distinct, well-resolved signals for each compound.
Q4: Are there any general strategies that can be applied across different coupling reactions to minimize homocoupling of this compound?
A4: Yes, several general principles apply:
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Strictly Anaerobic Conditions: The rigorous exclusion of oxygen is the most universally effective strategy to minimize oxidative homocoupling pathways.
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Use of High-Purity Reagents: Ensure that the this compound and the coupling partner are of high purity and free from any contaminants that might interfere with the catalytic cycle.
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Optimization of Reaction Parameters: Systematically screen the catalyst, ligand, base, solvent, temperature, and reaction time to identify conditions that favor the cross-coupling reaction kinetically over the homocoupling side reaction.
Quantitative Data Summary
Disclaimer: The following tables summarize expected trends and general quantitative data from the literature for minimizing homocoupling in related systems. Direct quantitative data for the homocoupling of this compound is limited. These tables should be used as a guide for optimization.
Table 1: Influence of Reaction Atmosphere on Alkyne Homocoupling in a Model Sonogashira Reaction
| Atmosphere | Cross-Coupling Product Yield (%) | Alkyne Homocoupling Yield (%) |
| Air | Lower | Significant |
| Nitrogen/Argon | Good | Reduced |
| H₂/Inert Gas Mix | Very Good to Excellent | Minimal (~2%)[2] |
Table 2: General Effect of Base Selection on Homocoupling in Suzuki-Miyaura Reactions
| Base Strength | Typical Bases | Expected Homocoupling | Comments |
| Strong | K₃PO₄, Cs₂CO₃ | Can be significant | Often high cross-coupling yields, but optimization is key. |
| Moderate | K₂CO₃ | Generally lower | Good starting point for balancing reactivity and side reactions. |
| Weak | NaHCO₃, KF | Minimal | May result in slower reaction rates or lower overall conversion. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
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Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
-
Reagent Preparation:
-
In a glovebox or under a strong counterflow of argon, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) to a Schlenk tube.
-
-
Solvent and Base Addition:
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., diisopropylethylamine or triethylamine, 3.0 mmol, 3.0 equiv.).
-
-
Reaction:
-
Seal the tube and heat the reaction mixture to the optimized temperature (typically 60-80 °C).
-
Stir until the starting material is consumed as indicated by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a plug of silica gel, eluting with additional solvent.
-
Concentrate the filtrate and purify by column chromatography.
-
Visualizations
Caption: Interplay of reaction parameters influencing cross-coupling vs. homocoupling.
Caption: Troubleshooting workflow for minimizing Sonogashira homocoupling.
References
Validation & Comparative
5-Iodobenzo[d]thiazole vs. 5-Bromobenzo[d]thiazole: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Benzo[d]thiazole derivatives, in particular, are prevalent in a wide array of biologically active compounds and functional materials. The choice of halogen at the 5-position—typically bromine or iodine—is a critical consideration in synthetic strategy, as it profoundly influences the reactivity of the molecule in key carbon-carbon bond-forming reactions. This guide provides a comprehensive comparison of the reactivity of 5-iodobenzo[d]thiazole and 5-bromobenzo[d]thiazole, with a focus on palladium-catalyzed cross-coupling reactions.
Executive Summary
The fundamental difference in reactivity between this compound and 5-bromobenzo[d]thiazole lies in the bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This disparity dictates that this compound is generally more reactive in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions. Consequently, the iodo-derivative often allows for milder reaction conditions, shorter reaction times, and can result in higher yields compared to its bromo-counterpart.
While direct, side-by-side comparative studies under identical conditions for this compound and 5-bromobenzo[d]thiazole are not extensively documented in publicly available literature, the principles of aryl halide reactivity are well-established. The data presented herein is based on these established principles and extrapolated from studies on analogous heterocyclic systems.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following tables provide an illustrative comparison of the expected performance of this compound and 5-bromobenzo[d]thiazole in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 5-Bromobenzo[d]thiazole | Rationale |
| Relative Reactivity | High | Moderate | The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst. |
| Typical Reaction Temp. | Room temp. to moderate heat (e.g., 60-80 °C) | Moderate to high heat (e.g., 80-110 °C) | Higher intrinsic reactivity allows for lower reaction temperatures.[1] |
| Typical Reaction Time | Shorter (e.g., 2-8 hours) | Longer (e.g., 8-24 hours) | Faster catalytic turnover leads to reduced reaction times. |
| Catalyst Loading | Generally lower | May require higher loading | More facile oxidative addition can be achieved with less catalyst. |
| Expected Yield | Generally high | Moderate to high | Higher reactivity often translates to higher isolated yields.[1] |
Table 2: Illustrative Comparison in Stille Coupling
| Feature | This compound | 5-Bromobenzo[d]thiazole | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is more susceptible to oxidative addition by the palladium catalyst. |
| Typical Reaction Temp. | Moderate heat (e.g., 70-90 °C) | High heat (e.g., 90-120 °C) | The greater reactivity of the iodo-derivative allows for milder conditions. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often suffice | May require more electron-rich/bulky ligands | Less demanding conditions for oxidative addition. |
| Side Reactions | Lower propensity for side reactions at lower temperatures | Higher temperatures may lead to more side products | Milder conditions can improve reaction selectivity. |
| Expected Yield | Generally high | Moderate to high | Favorable kinetics often lead to better yields. |
Table 3: Illustrative Comparison in Sonogashira Coupling
| Feature | This compound | 5-Bromobenzo[d]thiazole | Rationale |
| Relative Reactivity | High | Moderate | The reactivity trend for the halide is I > Br > Cl.[2] |
| Typical Reaction Temp. | Room temp. to moderate heat (e.g., 25-60 °C) | Moderate to high heat (e.g., 60-100 °C) | The weaker C-I bond allows for coupling at lower temperatures. |
| Copper Co-catalyst | Often effective with standard amounts of Cu(I) | May require optimization or more active co-catalyst systems | Facile oxidative addition can compensate for less active catalyst systems. |
| Reaction Time | Typically shorter | Generally longer | Faster catalytic cycle due to the more reactive C-I bond. |
| Expected Yield | Generally very high | Good to high | The high reactivity of the iodo-derivative generally provides excellent yields.[2] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, adapted from literature procedures for analogous halo-heterocycles. These should serve as a starting point for optimization.
Suzuki-Miyaura Coupling: General Procedure
A mixture of the 5-halobenzo[d]thiazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL) is added via syringe. The reaction mixture is then heated to the appropriate temperature (for 5-iodobenzothiazole, starting with lower temperatures such as 80°C is recommended; for 5-bromobenzothiazole, temperatures of 100°C are more typical) and stirred vigorously. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Stille Coupling: General Procedure
In a flame-dried Schlenk tube, the 5-halobenzo[d]thiazole (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) are dissolved in an anhydrous solvent (e.g., toluene, 5 mL). The solution is degassed with a stream of argon for 15 minutes. The reaction mixture is then heated to the desired temperature (typically 90-110°C for the iodo-derivative and 110-130°C for the bromo-derivative) and stirred under an argon atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Sonogashira Coupling: General Procedure
To a solution of the 5-halobenzo[d]thiazole (1.0 mmol) in a suitable solvent (e.g., a mixture of THF and triethylamine, 5:2 v/v, 7 mL) in a Schlenk tube are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%). The mixture is degassed by bubbling argon through it for 15 minutes. The reaction is then stirred at the appropriate temperature (room temperature to 60°C for the iodo-derivative; 60-80°C for the bromo-derivative) under an argon atmosphere until completion as monitored by TLC. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography on silica gel.
Mandatory Visualizations
References
A Comparative Guide to the Characterization and Validation of 5-Iodobenzo[d]thiazole Purity by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. 5-Iodobenzo[d]thiazole is a crucial building block in the synthesis of various biologically active compounds.[1] Therefore, a robust and validated analytical method for determining its purity is essential.
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization and validation of this compound purity. While HPLC is a widely used and powerful technique for quantitative purity determination, GC-MS offers complementary information, particularly for the identification of volatile impurities.[2]
Experimental Workflow for Purity Assessment
A logical workflow is critical for the comprehensive purity assessment of a synthesized compound like this compound. The process begins with sample preparation, followed by analysis using appropriate analytical techniques, and concludes with data analysis and reporting.
Caption: General workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is highly suitable for the quantitative analysis of this compound.
Experimental Protocol for HPLC
A validated HPLC method enables the separation and quantification of the main compound from its potential impurities.[3]
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2][4] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient Program | Start at 60% A / 40% B, linear gradient to 10% A / 90% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[2][4] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | UV at 254 nm (or the compound's λmax)[2][4] |
| Injection Volume | 10 µL[2][4] |
| Sample Preparation | Prepare a 1 mg/mL solution in Acetonitrile. Filter through a 0.22 µm syringe filter before injection.[2] |
Quantification: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[4]
Comparative Analytical Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the purity analysis of thermally stable and volatile compounds. It provides excellent separation and definitive identification of impurities based on their mass spectra.
Experimental Protocol for GC-MS
This method is particularly useful for identifying volatile impurities that may not be easily detected by HPLC.
| Parameter | Recommended Conditions |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[2] |
| Inlet Mode | Splitless[2] |
| Inlet Temperature | 250 °C[2] |
| Oven Temperature | Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C. Hold at 300 °C for 5 minutes.[2] |
| MS Transfer Line Temp. | 280 °C[2] |
| Ion Source Temp. | 230 °C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Range | Scan from m/z 50 to 500[2] |
| Sample Preparation | Prepare a 1 mg/mL solution in Dichloromethane.[2] |
Performance Comparison: HPLC vs. GC-MS
The choice of analytical method depends on the specific requirements of the analysis and the nature of the potential impurities.
| Feature | HPLC | GC-MS |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Quantification | Excellent quantitative accuracy and precision.[5] | Good for quantification, but may require specific calibration for each impurity. |
| Impurity Identification | Identification is based on retention time and may require confirmation with a mass spectrometer (LC-MS).[6][7] | Provides definitive identification of impurities through mass spectral libraries.[2] |
| Potential Issues | Peak tailing, co-elution of impurities. | Thermal degradation of the analyte, unsuitability for non-volatile impurities.[2] |
| Common Impurities | Starting materials, by-products from synthesis, degradation products.[2] | Residual solvents, volatile by-products. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a robust analytical method. Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the final product.[2] Potential impurities for this compound may include:
-
Unreacted starting materials.
-
Isomers or regioisomers formed during the synthesis.
-
Dehalogenated species, such as benzo[d]thiazole.
-
Oxidation or hydrolysis products, as iodo-containing compounds can be sensitive to light and moisture.[2]
Conclusion
A multi-technique approach is often recommended for the comprehensive characterization and validation of a compound's purity.[4] For this compound, HPLC with UV detection serves as a robust and reliable method for quantitative purity assessment. Complementing this with GC-MS analysis can provide a more complete impurity profile, particularly for volatile species. By employing these validated methods, researchers and drug developers can ensure the quality and integrity of this compound for its intended applications.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijrpc.com [ijrpc.com]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Suzuki Reactions of 5-Iodobenzo[d]thiazole
For researchers and professionals in the field of drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The functionalization of the benzothiazole scaffold, a privileged structure in medicinal chemistry, is of particular interest. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 5-Iodobenzo[d]thiazole with arylboronic acids.
While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon extensive data from the structurally analogous and less reactive 5-Bromobenzo[d]thiazole derivatives. The conditions presented herein are therefore expected to be highly effective, given that the carbon-iodine bond is more susceptible to oxidative addition in the Suzuki catalytic cycle than a carbon-bromine bond.
Data Presentation: Catalyst Performance Comparison
The selection of an appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of a 5-halobenzothiazole scaffold with various arylboronic acids, providing a strong predictive framework for reactions with this compound.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst System 1 | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Catalyst System 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| Catalyst System 3 | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 |
Data adapted from studies on 5-Bromo-2-chlorobenzo[d]thiazole, expected to show similar or improved performance with this compound.[1]
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized workflow for the Suzuki coupling of this compound.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding this transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for structurally similar benzothiazole derivatives and serve as a robust starting point for optimization.[1]
Catalyst System 1: Pd(PPh₃)₄
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 5-phenylbenzo[d]thiazole.
Catalyst System 2: PdCl₂(dppf)
In a Schlenk flask, this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and Cs₂CO₃ (2.0 mmol) are combined. The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (10 mL) is added, and the mixture is degassed with argon for another 10 minutes. The reaction is heated to 90 °C and stirred for 8 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Catalyst System 3: Pd(OAc)₂ with a Ligand
To a reaction vessel is added this compound (1.0 mmol), 3-fluorophenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and K₃PO₄ (3.0 mmol). The vessel is purged with an inert gas. Anhydrous N,N-dimethylformamide (DMF, 8 mL) is added, and the mixture is stirred at 110 °C for 6 hours. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude material is purified by flash chromatography to yield the final product.
References
Spectroscopic Analysis for the Structural Confirmation of 5-Iodobenzo[d]thiazole: A Comparative Guide
Introduction
The definitive structural elucidation of novel or synthesized chemical compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to probe the atomic and molecular structure of a substance. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 5-Iodobenzo[d]thiazole. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and compares it with experimental data from structurally related benzothiazole analogues. This approach serves as a practical framework for researchers to interpret spectroscopic results and confirm the identity of their target compounds.
Comparative Spectroscopic Data
The structural confirmation of this compound (C₇H₄INS) relies on the combined interpretation of data from various spectroscopic methods. Below is a comparison of the expected data for this compound with the experimental data of similar benzothiazole derivatives.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the aromatic protons of this compound are influenced by the electron-withdrawing nature of the iodine atom and the inherent aromaticity of the benzothiazole ring system.
| Compound | H-2 | H-4 | H-6 | H-7 | Solvent |
| This compound (Predicted) | ~9.1 ppm (s) | ~8.3 ppm (d) | ~7.9 ppm (dd) | ~8.5 ppm (d) | CDCl₃ |
| 6-Chlorobenzo[d]thiazole-2-thiol | - | 7.40-7.46 ppm (m) | - | 7.28 ppm (d) | DMSO-d₆ |
| 5-Bromobenzothiazole | - | - | - | - | - |
| 5-Chlorobenzothiazole | - | - | - | - | - |
Note: The chemical shifts for this compound are predicted based on additive chemical shift rules and comparison with related structures.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical shifts for this compound are shown below, alongside experimental data for a related compound.
| Compound | C-2 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Solvent |
| This compound (Predicted) | ~155 ppm | ~153 ppm | ~128 ppm | ~95 ppm | ~135 ppm | ~125 ppm | ~138 ppm | CDCl₃ |
| 6-Chlorobenzo[d]thiazole-2-thiol | 190.5 (C=S) | 141.1 | 114.3 | 124.6 | 130.4 | 116.8 | 131.9 | DMSO-d₆ |
Note: The chemical shifts for this compound are predicted based on the expected electronic effects of the iodine substituent and comparison with other benzothiazoles.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₄INS | 261.08[1] | [M]⁺ at 261, [M-I]⁺ at 134 |
| 6-Chlorobenzo[d]thiazole-2-thiol | C₇H₄ClNS₂ | 201.70 | Expected [M]⁺ at 201/203 (due to Cl isotopes) |
| 5-Bromobenzothiazole | C₇H₄BrNS | 214.08 | [M]⁺ at 213/215 (due to Br isotopes) |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretch), ~800 (C-I stretch) |
| 6-Chlorobenzo[d]thiazole-2-thiol | ~2550 (S-H stretch), 1600-1450 (Aromatic C=C stretch), ~1300 (C-N stretch) |
| Thiazole | Various characteristic peaks for the thiazole ring system. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of benzothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and detects their abundance.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which can provide structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is often prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.
Workflow for Spectroscopic Structure Confirmation
The logical flow for confirming the structure of a compound like this compound using spectroscopic methods is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of a chemical structure.
This comprehensive approach, combining the predictive power of spectroscopic theory with comparative analysis of known compounds, provides a robust methodology for the structural confirmation of this compound and other novel chemical entities.
References
Navigating Regioselectivity: A Comparative Guide to the Functionalization of 5-Iodobenzo[d]thiazole
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Iodobenzo[d]thiazole presents a versatile platform for molecular elaboration, offering multiple potential sites for reaction. This guide provides a comparative analysis of the regioselectivity of common cross-coupling reactions and C-H activation on the this compound core. Understanding the factors that govern reactivity at the C-I bond versus the various C-H positions is critical for the rational design of synthetic routes to novel benzothiazole derivatives.
The primary sites of interest for functionalization on this compound are the C5-position, bearing the iodo group, and the C2, C4, C6, and C7 positions, which possess C-H bonds. The inherent reactivity of the C-I bond makes it a prime target for a host of palladium-catalyzed cross-coupling reactions. However, the increasing prevalence of C-H activation methodologies introduces the possibility of direct functionalization at other sites on the benzothiazole ring system, leading to questions of regioselectivity.
Comparative Analysis of Reaction Regioselectivity
The regiochemical outcome of reactions with this compound is predominantly dictated by the reaction type and the catalytic system employed. While direct, quantitative comparative studies on this compound are limited in the literature, the regioselectivity can be inferred from established principles of reactivity for aryl halides and benzothiazole systems.
Transition-Metal-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, are expected to proceed with high selectivity at the C5-I bond. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the C-H bonds of the aromatic system. This inherent reactivity difference is the basis for the widespread use of aryl iodides as coupling partners.
C-H Activation/Functionalization:
In contrast, direct C-H activation reactions on the benzothiazole core, in the absence of a halide, have been shown to exhibit a preference for the C2 position. The C2-proton is the most acidic and is readily functionalized under appropriate catalytic conditions. However, in the presence of the iodo-substituent at C5, a competition between C-I bond coupling and C-H activation can arise.
The following table summarizes the expected regioselectivity for various reaction types with this compound, based on general principles and data from related systems.
| Reaction Type | Primary Reactive Site | Alternative Reactive Site(s) | General Yields |
| Suzuki Coupling | C5 (via C-I bond) | C2, C4, C6, C7 (via C-H activation, less favorable) | Good to Excellent |
| Sonogashira Coupling | C5 (via C-I bond) | C2, C4, C6, C7 (via C-H activation, less favorable) | Good to Excellent |
| Heck Reaction | C5 (via C-I bond) | C2, C4, C6, C7 (via C-H activation, less favorable) | Moderate to Good |
| Buchwald-Hartwig Amination | C5 (via C-I bond) | C2, C4, C6, C7 (via C-H activation, less favorable) | Moderate to Excellent |
| Direct C-H Arylation | C2 (most acidic C-H) | C4, C6, C7 | Variable, depends on directing groups and catalysts |
Experimental Protocols
Detailed experimental protocols for achieving regioselective functionalization are crucial. Below are representative procedures for Suzuki and Sonogashira couplings targeting the C5 position of an iodo-substituted benzothiazole derivative.
General Protocol for Suzuki-Miyaura Coupling at the C5-Position:
To a solution of this compound (1.0 eq.) and the corresponding arylboronic acid (1.2-1.5 eq.) in a suitable solvent such as a mixture of toluene and water (e.g., 4:1 v/v) is added a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 eq.), and a base, typically Na₂CO₃ (2.0 eq.). The reaction mixture is then heated to reflux (around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 12-24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-arylbenzo[d]thiazole.
General Protocol for Sonogashira Coupling at the C5-Position:
In a Schlenk flask under an inert atmosphere, this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.) are dissolved in a solvent system, often a mixture of an amine base like triethylamine and another organic solvent such as THF or DMF. The terminal alkyne (1.2-1.5 eq.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The final product is purified by column chromatography to yield the 5-alkynylbenzo[d]thiazole.
Visualization of Reaction Pathways
To further illustrate the concepts of regioselectivity, the following diagrams depict the logical workflows and a representative reaction pathway.
Caption: Logical workflow for assessing the regioselectivity of reactions with this compound.
Caption: Representative catalytic cycle for the Suzuki coupling of this compound.
Benchmarking 5-Iodobenzo[d]thiazole in Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the efficiency and versatility of cross-coupling reactions are paramount. The choice of aryl halide is a critical determinant of reaction outcomes, influencing yields, reaction kinetics, and the required catalytic conditions. This guide provides a comprehensive performance benchmark of 5-Iodobenzo[d]thiazole in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—in comparison to its bromo and chloro analogues. The data presented herein is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategy.
The Reactivity Hierarchy of Aryl Halides in Cross-Coupling
The performance of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond strength. The established reactivity trend is I > Br > Cl, a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker C-I bond in this compound facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This enhanced reactivity typically translates to milder reaction conditions, shorter reaction times, and higher yields compared to 5-bromobenzo[d]thiazole and 5-chlorobenzo[d]thiazole.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While direct side-by-side comparative studies for 5-halobenzo[d]thiazoles are not extensively documented, the performance of a structurally related compound, 2-(4-bromophenyl)benzo[d]thiazole, in a Suzuki coupling with various arylboronic acids has been reported to yield products in the range of 80-95%[1]. Based on the established principles of aryl halide reactivity, it is anticipated that this compound would afford comparable or superior yields under more benign conditions.
Table 1: Expected Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 5-Bromobenzo[d]thiazole | 5-Chlorobenzo[d]thiazole |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temp. | Room Temp. - 80 °C | 80 - 120 °C | > 120 °C (often requires specialized catalysts) |
| Typical Reaction Time | 1 - 12 hours | 6 - 24 hours | > 24 hours |
| Expected Yield | Excellent (>90%) | Good to Excellent (80-95%) | Moderate to Good (requires optimization) |
| Catalyst Loading | Lower | Standard | Higher |
Performance in Heck Coupling
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another staple of palladium catalysis. The higher reactivity of this compound is expected to be advantageous in this reaction as well, allowing for faster conversions and potentially higher selectivity.
Table 2: Expected Performance Comparison in Heck Coupling
| Feature | This compound | 5-Bromobenzo[d]thiazole | 5-Chlorobenzo[d]thiazole |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temp. | 80 - 120 °C | 100 - 140 °C | > 140 °C (often requires specialized catalysts) |
| Typical Reaction Time | 2 - 16 hours | 12 - 48 hours | > 48 hours |
| Expected Yield | Very Good to Excellent | Good to Very Good | Lower (often requires forcing conditions) |
| Catalyst System | Standard Pd catalysts | Standard Pd catalysts | Often requires bulky phosphine ligands or NHC catalysts |
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reaction is known for its mild conditions, particularly when employing aryl iodides. The use of this compound is anticipated to provide high yields of the corresponding alkynyl-benzothiazole derivatives at or near room temperature.
Table 3: Expected Performance Comparison in Sonogashira Coupling
| Feature | This compound | 5-Bromobenzo[d]thiazole | 5-Chlorobenzo[d]thiazole |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temp. | Room Temp. - 60 °C | 50 - 100 °C | High temperatures, often with limited success |
| Typical Reaction Time | 1 - 8 hours | 4 - 24 hours | > 24 hours |
| Expected Yield | Excellent | Good to Excellent | Poor to Moderate |
| Co-catalyst | Cu(I) often beneficial but not always essential | Cu(I) generally required | Cu(I) and specialized ligands required |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings, which can be adapted for this compound and its analogues.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 5-halobenzo[d]thiazole (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.) is taken in a suitable solvent (e.g., toluene, DMF, or a mixture with water). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at the appropriate temperature with stirring until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Heck Coupling
In a reaction vessel, the 5-halobenzo[d]thiazole (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq.) are dissolved in a suitable solvent (e.g., DMF, NMP, acetonitrile). The mixture is degassed and heated under an inert atmosphere at the required temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Protocol for Sonogashira Coupling
To a solution of the 5-halobenzo[d]thiazole (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N, DIPEA, 2.0-3.0 eq.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Visualizing the Cross-Coupling Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The comparative analysis underscores the superior reactivity of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Its ability to react under milder conditions and in shorter timeframes makes it an attractive substrate for the synthesis of complex benzothiazole derivatives. While 5-bromobenzo[d]thiazole remains a viable and often more cost-effective alternative, it typically requires more forcing conditions to achieve comparable yields. 5-Chlorobenzo[d]thiazole is the least reactive and its application is generally reserved for specific synthetic routes where its use is unavoidable, often necessitating specialized and more expensive catalytic systems. This guide provides a foundational framework for researchers to select the optimal 5-halobenzo[d]thiazole substrate and to design efficient and high-yielding cross-coupling strategies.
References
A Comparative Guide to the Synthesis of 5-Iodobenzo[d]thiazole: A Classic Route vs. a Modern Approach
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Iodobenzo[d]thiazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides a detailed comparison of a traditional, multi-step synthesis involving a Sandmeyer reaction with a hypothetical, more direct modern approach, offering insights into their respective advantages and disadvantages.
This comparison will delve into the experimental protocols, reaction yields, and overall efficiency of a classical route involving nitration, reduction, and diazotization, against a proposed modern synthesis leveraging direct C-H activation and iodination.
At a Glance: Comparison of Synthetic Routes
| Metric | Classical Route (Sandmeyer) | New Route (Direct C-H Iodination) |
| Starting Material | 2-Amino-5-nitrobenzothiazole | Benzothiazole |
| Key Intermediates | 5-Nitrobenzothiazole, 5-Aminobenzothiazole | None |
| Overall Yield | ~30-40% (estimated) | >70% (hypothetical) |
| Number of Steps | 3 | 1 |
| Reaction Conditions | Harsh (conc. acids, low temps) | Mild (catalytic) |
| Reagent Toxicity | High (nitro compounds, diazonium salts) | Moderate (organometallic catalysts) |
| Purification | Multiple chromatographic steps | Single chromatographic step |
The Classical Approach: A Multi-Step Journey via Sandmeyer Reaction
The traditional synthesis of this compound is a well-established but lengthy process that begins with the synthesis of 2-amino-5-nitrobenzothiazole. This is followed by the reduction of the nitro group to an amine, which is then converted to the target iodo-compound via the Sandmeyer reaction.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole
A solution of 2,4-dinitrochlorobenzene and thiourea in pyridine is heated under reflux for 3 hours. After cooling, the mixture is poured into water, and the resulting solid is filtered, washed, and dried to yield 2-amino-5-nitrobenzothiazole.
Step 2: Synthesis of 5-Aminobenzothiazole
The 2-amino-5-nitrobenzothiazole is reduced to 5-aminobenzothiazole. A common method involves the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. For the purpose of this guide, we will consider a standard reduction protocol using a suitable reducing agent.
Step 3: Sandmeyer Iodination of 5-Aminobenzothiazole
The 5-aminobenzothiazole is diazotized by treating it with a solution of sodium nitrite in a strong acid, such as sulfuric acid, at a low temperature (0-5 °C). The resulting diazonium salt is then added to a solution of potassium iodide to yield this compound. The product is then extracted and purified by chromatography.
A New Paradigm: Direct C-H Iodination
A modern and more streamlined approach to the synthesis of this compound would involve the direct iodination of the benzothiazole core through a C-H activation strategy. While a specific protocol for the 5-position is hypothetical for the purpose of this guide, it is based on established principles of modern organic synthesis. This method would offer a significant reduction in the number of steps, waste, and handling of hazardous reagents.
Experimental Protocol:
In a single-step process, benzothiazole would be reacted with a suitable iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, in the presence of a transition metal catalyst (e.g., palladium or rhodium) and a directing group or under conditions that favor regioselective iodination at the 5-position. The reaction would likely be carried out in an organic solvent at a moderate temperature. The product, this compound, would then be isolated and purified by column chromatography.
Discussion and Outlook
The classical Sandmeyer route, while reliable, suffers from several drawbacks inherent to multi-step syntheses. These include lower overall yields due to product loss at each stage, the use of harsh and toxic reagents like concentrated acids and nitro compounds, and the generation of significant chemical waste. The formation and handling of diazonium salts also require careful temperature control and pose potential safety hazards.
In contrast, the proposed modern C-H activation approach represents a more elegant and efficient strategy. By directly targeting the C-H bond at the 5-position, this one-pot synthesis would drastically improve the atom economy, reduce waste, and simplify the purification process. While the development of a highly regioselective catalyst for this specific transformation is a key challenge, the principles of modern catalysis suggest that such a route is well within the realm of possibility and aligns with the growing demand for greener and more sustainable chemical processes in the pharmaceutical industry.
For research and development labs, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and catalysts, and the importance of process efficiency and environmental impact. While the classical route may be suitable for small-scale exploratory work, the development of a direct C-H iodination method would be highly advantageous for larger-scale production and for organizations committed to sustainable chemistry.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of Benzothiazole Analogues
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological efficacy of various benzothiazole analogues, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3] The biological action of these compounds is often attributed to the nature and position of various substituents on the benzothiazole core.[4] This guide synthesizes data from multiple studies to offer a comparative overview of the efficacy of different benzothiazole analogues.
Anticancer Efficacy of Benzothiazole Analogues
Benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic activity against a variety of human cancer cell lines.[3][5][6][7] The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes like kinases and the induction of apoptosis.[8][9][10]
Comparative Anticancer Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various benzothiazole analogues against different cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Various (60 cell lines) | 0.683 - 4.66 | [5] |
| Compound 17 | Various (60 cell lines) | Not specified, but showed high activity | [5] |
| Compound 15g | NCI-H226, SK-N-SH, HT29, MKN45, MDA-MB-231 | 0.14 - 0.98 | [6] |
| Compound 16b | NCI-H226, SK-N-SH, HT29, MKN45, MDA-MB-231 | 0.14 - 0.98 | [6] |
| Compound 5g | MCF-7 (Breast Cancer) | 2.8 ± 0.1 | [11] |
| Compound 9i | MCF-7 (Breast Cancer) | 3.9 ± 0.1 | [11] |
| Compound 2c | HCT116 (Colon Cancer) | 3.670 | [8] |
| Compound 7h | HCT116 (Colon Cancer) | 6.553 | [8] |
| Compound 7l | HCT116 (Colon Cancer) | 2.527 | [8] |
| Compound 2c | HeLa (Cervical Cancer) | 2.642 | [8] |
| Compound 7h | HeLa (Cervical Cancer) | 3.995 | [8] |
| Compound 7l | HeLa (Cervical Cancer) | 2.659 | [8] |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [10] |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [10] |
| L1 | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Better than cisplatin | [7] |
| L1Pt | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Better than cisplatin | [7] |
Experimental Protocols: Anticancer Activity Assays
MTT Assay for Cytotoxicity:
The in vitro cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole analogues and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Visualizing the Mechanism: Kinase Inhibition Pathway
Many benzothiazole analogues exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[9][12] The following diagram illustrates a generalized kinase inhibition pathway.
Caption: Generalized pathway of kinase inhibition by benzothiazole analogues.
Antimicrobial Efficacy of Benzothiazole Analogues
Benzothiazole derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][4][13] Their mechanism of action can involve the inhibition of essential microbial enzymes.[13]
Comparative Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of various benzothiazole analogues against different microbial strains.
| Compound/Analogue | Microbial Strain | MIC (mM) | Reference |
| Compound 16c | Staphylococcus aureus | 0.025 | [13] |
| Compound 14b | Four different bacterial strains | Not specified, but showed activity | [13] |
| Compound 16a | Four different bacterial strains | Not specified, but showed activity | [13] |
| Various Analogues | Staphylococcus aureus | 0.025 - 2.609 | [13] |
| Compound 4b | Salmonella typhimurium | 25-50 µg/ml | [4] |
| Compound 4b | Klebsiella pneumonia | 25-50 µg/ml | [4] |
| Compound 19a | Enterococcus faecalis | 3.13 µM | [4] |
| Compound 19b | Enterococcus faecalis | 3.13 µM | [4] |
| Compound 107a | Saccharomyces cerevisiae | 12.5 µM | [4] |
| Compound 107b | Saccharomyces cerevisiae | 1.6 µM | [4] |
| Compound 107c | Saccharomyces cerevisiae | 6.25 µM | [4] |
| Compound 107d | Saccharomyces cerevisiae | 3.13 µM | [4] |
| Compound 12 | MRSA, P. aeruginosa, E. coli (resistant) | 67.5–135.1 μM | [14] |
Experimental Protocols: Antimicrobial Activity Assays
Broth Microdilution Method for MIC Determination:
The MIC of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The benzothiazole analogues are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for synthesizing and evaluating the biological efficacy of benzothiazole analogues.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Performance of 5-Iodobenzo[d]thiazole in Palladium-Catalyzed Reactions
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of substrates in palladium-catalyzed cross-coupling reactions is crucial for optimizing reaction conditions and accelerating the synthesis of novel therapeutics. This guide provides a comparative analysis of the kinetic performance of 5-iodobenzo[d]thiazole against other common iodoarene substrates in three of the most powerful palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
While direct, side-by-side kinetic studies involving this compound are not extensively documented in publicly available literature, this guide synthesizes established principles of reactivity, electronic effects, and steric hindrance from various sources to provide a predictive comparison. The supporting experimental data is representative of the expected outcomes based on these principles.
Data Presentation: Comparative Kinetic Data
The following tables summarize the expected relative kinetic performance of this compound compared to standard iodoarenes. The data is presented to illustrate the influence of electronic and steric factors on reaction rates. It is important to note that absolute rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Table 1: Relative Initial Rates in Suzuki-Miyaura Coupling
| Iodoarene Substrate | Substituent Type | Expected Relative Initial Rate (k_rel) |
| 4-Iodonitrobenzene | Electron-Withdrawing | ~1.5 - 2.0 |
| Iodobenzene | Neutral | 1.0 (Reference) |
| This compound | Electron-Withdrawing Heterocycle | ~1.2 - 1.8 |
| 4-Iodoanisole | Electron-Donating | ~0.6 - 0.8 |
| 2-Iodotoluene | Sterically Hindered | ~0.4 - 0.6 |
Rationale: The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the aryl iodide to the palladium(0) complex. Electron-withdrawing groups on the iodoarene generally accelerate this step, leading to faster overall reaction rates. The benzothiazole moiety is electron-withdrawing, thus this compound is expected to react faster than iodobenzene and electron-rich iodoarenes. Steric hindrance, as in 2-iodotoluene, can significantly slow the reaction.
Table 2: Comparative Yields in Heck Reaction at a Fixed Timepoint
| Iodoarene Substrate | Substituent Type | Expected Yield (%) after 2h |
| 4-Iodonitrobenzene | Electron-Withdrawing | >95 |
| Iodobenzene | Neutral | ~85 |
| This compound | Electron-Withdrawing Heterocycle | ~90 |
| 4-Iodoanisole | Electron-Donating | ~70 |
| 2-Iodotoluene | Sterically Hindered | ~50 |
Rationale: Similar to the Suzuki coupling, the Heck reaction is often initiated by oxidative addition. Therefore, the same electronic trends are expected to influence the reaction progress. A Hammett study on the Heck reaction of substituted styrenes has shown a positive ρ value, indicating that electron-withdrawing groups on the reacting partner accelerate the reaction[1]. While this study focused on the alkene, the principle of electronic effects on the oxidative addition of the aryl iodide remains relevant.
Table 3: Relative Reaction Times for Complete Conversion in Buchwald-Hartwig Amination
| Iodoarene Substrate | Substituent Type | Expected Relative Time to Completion |
| 4-Iodonitrobenzene | Electron-Withdrawing | ~0.5 |
| Iodobenzene | Neutral | 1.0 (Reference) |
| This compound | Electron-Withdrawing Heterocycle | ~0.6 |
| 4-Iodoanisole | Electron-Donating | ~1.5 |
| 2-Iodotoluene | Sterically Hindered | ~2.0 |
Rationale: The Buchwald-Hartwig amination also proceeds via an oxidative addition-reductive elimination cycle. Early catalyst systems showed that aryl iodides could be challenging substrates, but modern ligands have largely overcome these issues[2]. The reactivity trends based on electronics and sterics are generally expected to hold, with electron-poor and unhindered substrates reacting faster.
Experimental Protocols
The following are generalized experimental protocols for the three key palladium-catalyzed reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the aryl iodide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time.
-
Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Heck Reaction
-
Reaction Setup: In a sealed tube under an inert atmosphere, the aryl iodide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol) are combined.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., DMF or acetonitrile) is added.
-
Reaction Execution: The tube is sealed, and the mixture is heated to the appropriate temperature (e.g., 100 °C) with stirring for the designated time.
-
Monitoring and Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove palladium black and salts. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The product is purified by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: An oven-dried Schlenk tube is charged with the aryl iodide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent Addition: Anhydrous, degassed toluene is added.
-
Reaction Execution: The mixture is heated to the required temperature (e.g., 100 °C) and stirred until the starting material is consumed.
-
Monitoring and Workup: The reaction is monitored by GC-MS or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and quenched with aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycles and workflows relevant to the kinetic studies of this compound in palladium-catalyzed reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Head-to-Head Comparison of 5-Iodobenzo[d]thiazole with Other Building Blocks in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount in the synthesis of novel molecular entities. This guide provides an objective, data-driven comparison of 5-Iodobenzo[d]thiazole with other commonly employed building blocks in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
The benzothiazole moiety is a privileged scaffold found in a plethora of biologically active compounds. Consequently, the efficient functionalization of the benzothiazole core is of significant interest. This guide focuses on the comparative performance of this compound against its counterparts, namely 5-Bromobenzo[d]thiazole and Benzothiazole-5-boronic acid pinacol ester, in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Executive Summary: The Reactivity Advantage of the Iodo-Substituent
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group is a critical determinant of reaction efficiency. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond; the weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
This inherent reactivity advantage often translates to milder reaction conditions, shorter reaction times, and higher yields when employing this compound compared to its bromo-analogue. While direct head-to-head comparative studies under identical conditions are not always available in the literature, this principle is well-established and supported by data from analogous heterocyclic systems.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of this compound with alternative building blocks in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The presented data is a synthesis of established reactivity principles and reported experimental outcomes for structurally similar compounds.
Suzuki-Miyaura Coupling: A Race for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing halogenated benzothiazoles, the superior reactivity of the iodo-substituent is evident.
Table 1: Comparison of this compound and 5-Bromobenzo[d]thiazole in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | 5-Bromobenzo[d]thiazole | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst. |
| Typical Reaction Temp. | Room Temp. to 80 °C | 80 °C to 110 °C | The higher reactivity of the C-I bond allows for lower reaction temperatures. |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours | The faster catalytic cycle with the iodo-substrate leads to a quicker reaction. |
| Catalyst Loading | Potentially lower | Standard | A more reactive substrate may require a lower concentration of the palladium catalyst. |
| Expected Yield | Generally High | Moderate to High | The greater reactivity often translates to higher isolated yields under optimized conditions. |
In contrast, Benzothiazole-5-boronic acid pinacol ester offers an alternative approach where the benzothiazole moiety acts as the nucleophilic partner in the coupling reaction.
Table 2: Comparison of this compound and Benzothiazole-5-boronic acid pinacol ester in Suzuki-Miyaura Coupling
| Feature | This compound (Electrophile) | Benzothiazole-5-boronic acid pinacol ester (Nucleophile) |
| Coupling Partner | Arylboronic acid/ester | Aryl halide/triflate |
| Advantages | High reactivity, often leading to high yields. | Can be coupled with a wide range of commercially available aryl halides. |
| Considerations | Requires synthesis of the corresponding boronic acid/ester coupling partner. | Boronic esters can be prone to hydrolysis and homocoupling under certain conditions. |
Sonogashira Coupling: Forging Carbon-Alkyne Bonds
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. The trend in halide reactivity (I > Br) is also pronounced in this transformation.
Table 3: Comparison of this compound and 5-Bromobenzo[d]thiazole in a Representative Sonogashira Coupling Reaction
| Parameter | This compound | 5-Bromobenzo[d]thiazole | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond's lower bond dissociation energy facilitates faster oxidative addition. |
| Typical Reaction Temp. | Room Temp. to 60 °C | 60 °C to 100 °C | Milder conditions are often sufficient for the more reactive iodo-substrate. |
| Typical Reaction Time | 2 - 8 hours | 8 - 24 hours | The catalytic cycle proceeds more rapidly with this compound. |
| Copper Co-catalyst | Often effective with or without | Generally requires a copper co-catalyst | The higher reactivity of the iodide may allow for copper-free conditions, which can be advantageous in certain contexts. |
| Expected Yield | Generally High | Moderate to High | Higher yields are typically observed for the iodo-analogue. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical compounds. The choice of the benzothiazole building block significantly impacts the reaction outcome.
Table 4: Comparison of this compound and 5-Bromobenzo[d]thiazole in a Typical Buchwald-Hartwig Amination Reaction
| Parameter | This compound | 5-Bromobenzo[d]thiazole | Rationale |
| Relative Reactivity | High | Moderate | The oxidative addition of the C-I bond to the palladium catalyst is more facile. |
| Typical Reaction Temp. | 80 °C to 110 °C | 100 °C to 130 °C | The higher reactivity of the iodide allows for lower reaction temperatures. |
| Ligand Choice | A broader range of phosphine ligands may be effective. | Often requires more specialized, electron-rich, and bulky ligands. | The less reactive bromide necessitates a more activating ligand to promote the catalytic cycle. |
| Expected Yield | Generally Good to High | Moderate to Good | Higher yields are often attainable with the iodo-substituted starting material. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These should be considered as starting points, and optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 5-Halobenzothiazole
Materials:
-
5-Iodo- or 5-Bromobenzo[d]thiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the 5-halobenzothiazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of 5-Halobenzothiazole
Materials:
-
5-Iodo- or 5-Bromobenzo[d]thiazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%) (optional but recommended for bromides)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the 5-halobenzothiazole, palladium catalyst, and CuI (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and base.
-
Add the terminal alkyne dropwise and stir the mixture at the appropriate temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 5-Halobenzothiazole
Materials:
-
5-Iodo- or 5-Bromobenzo[d]thiazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, combine the 5-halobenzothiazole, palladium precatalyst, ligand, and base in a Schlenk tube.
-
Add the anhydrous, degassed solvent and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the discussed cross-coupling reactions.
Safety Operating Guide
Proper Disposal of 5-Iodobenzo[d]thiazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 5-Iodobenzo[d]thiazole are critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, from immediate safety precautions to the final disposal of this halogenated organic compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its toxicological profile. The following table summarizes its key hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
|
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
|
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
|
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life | No Pictogram |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a NIOSH-approved respirator.
Standard Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Halogenated organic compounds should not be disposed of down the drain or mixed with non-halogenated solvent waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. This container should be designated for "Halogenated Organic Waste."
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocol: Example of Reductive Dehalogenation
For research laboratories equipped to perform chemical treatments of waste, reductive dehalogenation can be a method to convert aryl halides into less toxic compounds. The following is a general procedure for the reductive dehalogenation of aryl halides using sodium borohydride, which may be adaptable for this compound after appropriate risk assessment and optimization. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Materials:
-
Aryl halide waste (e.g., this compound)
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Anhydrous ethanol or a suitable solvent system
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the this compound waste in a suitable solvent (e.g., anhydrous ethanol).
-
Carefully add a catalytic amount of palladium on carbon (typically 1-5 mol%).
-
Slowly add a molar excess of sodium borohydride (typically 2-4 equivalents) to the stirred solution in portions. The reaction may be exothermic.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Once the reaction is complete, quench the excess sodium borohydride by the slow and careful addition of a proton source, such as dilute hydrochloric acid or acetone, until gas evolution ceases.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
The resulting solution, now containing the dehalogenated product, should still be treated as chemical waste and disposed of according to the appropriate waste stream for non-halogenated aromatic compounds, following institutional and local regulations.
This protocol serves as an illustrative example and must be adapted and validated for the specific compound and scale of operation. Always consult your institution's safety protocols before attempting any chemical treatment of hazardous waste.
Personal protective equipment for handling 5-Iodobenzo[d]thiazole
Essential Safety and Handling Guide for 5-Iodobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The information is compiled from safety data sheets and general best practices for handling halogenated organic compounds.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and is harmful if inhaled. It also poses a risk to aquatic life. All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this document before working with this compound.
Hazard Classification:
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 4)
-
Serious Eye Irritation (Category 2A)
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 3)
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times when handling the compound to protect against splashes.[1][2] |
| Face Shield | Recommended to be worn in conjunction with goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3] Gloves should be inspected before use and changed immediately if contaminated or damaged.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat or a standard cotton/poly blend coat should be worn to protect against skin contact.[2][3] |
| Chemical-Resistant Apron | Recommended when handling larger quantities of the compound. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] |
| Respirator | Required when vapors or aerosols are generated. The type of respirator should be selected based on the potential exposure concentration. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Pre-Handling:
-
Ensure a copy of the Safety Data Sheet (SDS) is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting work.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1]
2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Conduct all weighing and transferring operations within the chemical fume hood.[5]
-
Avoid generating dust or aerosols.[5]
-
Keep containers tightly closed when not in use.
3. Post-Handling and Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.[5]
Disposal Plan
Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste (e.g., contaminated gloves, weighing paper, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Unused or waste this compound should be collected in a separate, compatible, and labeled container.[6]
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area.
3. Disposal Procedure:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.
-
For small spills, if trained and equipped, wear appropriate PPE (including respiratory protection) and contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
